[Cyclopropyl(phenyl)methyl](methyl)amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropyl-N-methyl-1-phenylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-12-11(10-7-8-10)9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUBUKLTCBRTES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1CC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178177-09-8 | |
| Record name | [cyclopropyl(phenyl)methyl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Cyclopropyl(phenyl)methylamine chemical structure and properties
This technical guide provides an in-depth analysis of Cyclopropyl(phenyl)methylamine (
Structural Analysis, Synthesis, and Pharmacological Utility
Executive Summary
Cyclopropyl(phenyl)methylamine (CAS: 23459-38-3) is a benzylic amine derivative where the
Chemical Identity & Structural Analysis[2]
Nomenclature and Identification
-
IUPAC Name: 1-Cyclopropyl-1-phenylmethanamine[1]
-
Common Names:
-Cyclopropylbenzylamine; Cyclopropyl(phenyl)methylamine.[1] -
CAS Number: 23459-38-3 (Free base), 39959-72-3 (Hydrochloride).
-
Molecular Formula:
[1] -
SMILES: NC(C1CC1)c1ccccc1
Stereochemistry and Conformation
The molecule possesses a single chiral center at the benzylic position, existing as
-
Bisected Conformation: The cyclopropyl ring typically adopts a bisected conformation relative to the benzylic C-N bond. This orientation maximizes
orbital overlap, stabilizing the benzylic cation intermediate during metabolic oxidation, yet the steric bulk of the ring hinders direct enzymatic attack. -
Ring Strain: The cyclopropane ring introduces ~27.5 kcal/mol of ring strain, imparting unique electronic properties (high
-character) that allow it to interact with lipophilic pockets in receptor targets (e.g., GPCRs) more effectively than an isopropyl group.
Physicochemical Profiling
The following data summarizes the core physicochemical properties relevant to drug development.
| Property | Value | Relevance |
| Molecular Weight | 147.22 g/mol | Fragment-based drug design (FBDD) compliant. |
| LogP (Octanol/Water) | 1.6 – 1.7 | Ideal lipophilicity for BBB penetration. |
| pKa (Conjugate Acid) | 9.29 ± 0.10 | Predominantly ionized (cationic) at physiological pH (7.4). |
| H-Bond Donors | 1 (Primary Amine) | Critical for salt bridge formation in receptor binding. |
| H-Bond Acceptors | 1 | Amine nitrogen lone pair. |
| Boiling Point | 103–115 °C | Volatile free base; requires handling as HCl salt for stability. |
Synthetic Methodologies
Two primary routes exist for the synthesis of Cyclopropyl(phenyl)methylamine. The choice depends on the availability of starting materials and the need for enantioselectivity.
Pathway A: Reductive Amination (Standard)
This route utilizes Cyclopropyl phenyl ketone as the precursor. It is the most robust method for large-scale preparation.
-
Mechanism: Formation of an imine/oxime intermediate followed by hydride reduction.
-
Reagents: Ammonium acetate (
), Sodium cyanoborohydride ( ), or Hydrogen/Palladium ( ).
Pathway B: Titanium-Mediated Grignard Addition (Kulinkovich-Szymoniak)
A modern approach converting nitriles directly to primary cyclopropylamines.
-
Mechanism: Reaction of Benzonitrile with Cyclopropylmagnesium bromide in the presence of Titanium(IV) isopropoxide (
). -
Advantage: One-pot synthesis from inexpensive nitriles; avoids ketone isolation.
Synthesis Flowchart (Graphviz)
Caption: Dual synthetic pathways for Cyclopropyl(phenyl)methylamine. Pathway A (Blue) proceeds via ketone reduction; Pathway B (Red) utilizes nitrile addition.
Pharmacological Applications[2][3][4][5][6][7][8][9][10]
Scaffold Utility & Bioisosterism
In medicinal chemistry, the
-
Block Metabolic Degradation: Unlike an alkyl chain, the cyclopropyl ring resists cytochrome P450-mediated hydroxylation, prolonging the half-life of the pharmacophore.
-
Enhance Potency: The rigid cyclopropyl group locks the amine into a specific conformation, reducing the entropic penalty upon binding to receptors (e.g., NK1, Dopamine D3).
Cytotoxicity and Oncology
Research indicates that 1-cyclopropyl-1-phenylmethanamine derivatives induce G1/G0 cell cycle arrest in human ovarian cancer cells. The mechanism likely involves the disruption of microtubule dynamics or specific kinase inhibition, distinct from the DNA-intercalation mechanism of planar aromatics.
Distinction from Tranylcypromine
It is critical to distinguish this compound from 2-phenylcyclopropylamine (Tranylcypromine).
-
Tranylcypromine: Phenyl ring is on the cyclopropane ring. Activity: Irreversible MAO inhibitor.
-
Cyclopropyl(phenyl)methylamine: Phenyl ring is on the methine carbon adjacent to the cyclopropane. Activity: Reversible MAO substrate/inhibitor; primarily a structural scaffold.
Experimental Protocol: Reductive Amination
Objective: Synthesis of racemic Cyclopropyl(phenyl)methylamine HCl.
Reagents:
-
Cyclopropyl phenyl ketone (1.0 eq)
-
Ammonium Acetate (10.0 eq)
-
Sodium Cyanoborohydride (
) (0.7 eq) -
Methanol (Solvent)
-
HCl (for salt formation)
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve Cyclopropyl phenyl ketone (14.6 g, 100 mmol) and Ammonium Acetate (77.1 g, 1000 mmol) in dry Methanol (300 mL). Stir at room temperature for 1 hour under nitrogen atmosphere.
-
Reduction: Cool the solution to 0°C. Carefully add Sodium Cyanoborohydride (4.4 g, 70 mmol) in small portions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 24–48 hours. Monitor via TLC (System: EtOAc/Hexane 1:4).
-
Quenching: Acidify carefully with concentrated HCl to pH < 2 to decompose excess hydride. Evaporate methanol under reduced pressure.
-
Work-up: Dissolve residue in water. Wash with diethyl ether to remove unreacted ketone. Basify the aqueous layer with NaOH (pH > 12) and extract with Dichloromethane (
mL). -
Isolation: Dry organic phase over
, filter, and concentrate. -
Salt Formation: Dissolve the resulting oil in minimal ethanol and add 2M HCl in ether. Collect the white precipitate (Hydrochloride salt) by filtration.
Yield: Typically 65–75%.
Validation:
References
-
Pharmacological Scaffold: National Institutes of Health (NIH). "Cyclopropyl Scaffold: A Generalist for Marketed Drugs." PubMed. Available at: [Link]
-
MAO Interaction: Journal of Medicinal Chemistry. "1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase." Available at: [Link]
-
Synthetic Methodology: Organic Chemistry Portal. "New and easy route to primary cyclopropylamines from nitriles." Available at: [Link]
Sources
The Biological Activity of Cyclopropyl-Benzylamine Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract: The cyclopropyl-benzylamine scaffold represents a cornerstone in medicinal chemistry, distinguished by the unique physicochemical properties imparted by its strained three-membered carbocyclic ring. This guide provides an in-depth exploration of the diverse biological activities of these derivatives, moving from their classical role as monoamine oxidase (MAO) inhibitors to their modern application as epigenetic modulators targeting lysine-specific demethylase 1 (LSD1). We will dissect the mechanisms of action, explore structure-activity relationships (SAR), and present detailed experimental protocols relevant to drug development professionals. This document serves as a technical resource for researchers aiming to leverage this privileged scaffold in the design of novel therapeutics for neurological disorders, oncology, and beyond.
The Cyclopropyl-Benzylamine Scaffold: A Privileged Structure in Medicinal Chemistry
The incorporation of a cyclopropyl ring into molecular scaffolds is a widely used strategy in modern drug design.[1][2] The ring's inherent strain (27.5 kcal/mol) and unique bonding characteristics, which resemble those of an olefinic double bond, confer significant reactivity and conformational rigidity.[3][4] When combined with a benzylamine moiety, this creates a pharmacophore with a remarkable capacity to interact with a range of biological targets.
1.1 Unique Physicochemical Properties of the Cyclopropyl Moiety The cyclopropyl group is not merely a passive structural element; it actively modulates a molecule's properties. Key features include:
-
Metabolic Stability: The C-H bonds of a cyclopropane ring are shorter and stronger than those in alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][5] This can be leveraged to block metabolic hotspots and improve a drug's half-life.
-
Conformational Constraint: The rigid nature of the ring restricts the conformational freedom of the molecule, which can lead to a more favorable entropic profile for receptor binding and enhanced potency.[1][2]
-
Potency and Lipophilicity: The cyclopropyl group can enhance binding affinity and increase lipophilicity, which may improve properties like brain permeability.[1][6]
1.2 Historical Perspective and Therapeutic Significance The most prominent early example of a cyclopropyl-benzylamine derivative is tranylcypromine ((±)-trans-2-phenylcyclopropylamine), first synthesized as an analog of amphetamine.[7] Its discovery as a potent monoamine oxidase (MAO) inhibitor led to its approval as an antidepressant, sold under the brand name Parnate.[7][8] This foundational discovery paved the way for decades of research into derivatives targeting not only MAO but a host of other enzymes and receptors, solidifying the scaffold's status as a "privileged structure" in medicinal chemistry.[3][9]
Monoamine Oxidase (MAO) Inhibition: The Classic Activity
The primary and most well-characterized biological activity of cyclopropyl-benzylamine derivatives is the inhibition of monoamine oxidases. MAOs are flavin-containing enzymes located on the outer mitochondrial membrane that are crucial for the catabolism of neurotransmitters.[10][11]
2.1 MAO Isoforms and their Physiological Roles There are two main isoforms of MAO, which differ in their substrate specificity and tissue distribution[11][12]:
-
MAO-A: Primarily metabolizes serotonin and norepinephrine. Its inhibition is the main driver of the antidepressant effect.[12][13]
-
MAO-B: Primarily metabolizes dopamine and phenylethylamine. Its inhibition is a therapeutic strategy for Parkinson's disease.[11][13]
The role of MAO in neurotransmitter breakdown is a critical control point in neuronal signaling.
2.2 Mechanism of Irreversible Inhibition by Tranylcypromine (2-PCPA) Tranylcypromine is a non-selective and irreversible inhibitor of both MAO-A and MAO-B.[7][10] Its mechanism is not one of simple competitive binding but is a "mechanism-based" or "suicide" inhibition. The enzyme's own catalytic machinery processes the tranylcypromine molecule, which leads to the formation of a reactive intermediate that covalently binds to the enzyme's FAD cofactor, rendering it permanently inactive.[14] Because the inhibition is irreversible, the body must synthesize new MAO enzymes to restore function, a process that can take several days to weeks.[10]
2.3 Structure-Activity Relationships (SAR) for MAO-A and MAO-B Selectivity Extensive SAR studies have been performed to understand how structural modifications affect potency and selectivity.[15]
-
Stereochemistry: The trans configuration of the 2-phenylcyclopropylamine is generally more potent than the cis isomer.
-
Ring Substitution: Substituents on the phenyl ring can dramatically alter selectivity. For example, quantitative structure-activity relationship (QSAR) analyses have shown that different hydrophobic and electronic properties at the ortho, meta, and para positions are required to optimize binding to the distinct topographies of the MAO-A and MAO-B active sites.[16]
-
N-Substitution: Modification of the primary amine can also influence activity and selectivity.[17]
2.4 Clinical Applications and Limitations (The "Cheese Effect") Tranylcypromine is indicated for major depressive disorder (MDD) in adult patients who have not responded adequately to other antidepressants.[18] Its use is limited by a significant risk of hypertensive crisis when patients consume foods or beverages high in tyramine (e.g., aged cheeses, cured meats).[8] This occurs because the inhibition of MAO-A in the gut and liver prevents the breakdown of dietary tyramine, allowing it to enter systemic circulation and cause a massive release of norepinephrine.[10][18]
2.5 Experimental Protocol: In Vitro MAO-Glo™ Assay This commercially available, luminescence-based assay is a standard for measuring MAO activity and inhibition in a high-throughput format.
-
Principle: The assay uses a luminogenic MAO substrate. When acted upon by MAO, the substrate is converted into an intermediate that reacts with a developer reagent to produce a stable luciferin signal, which is directly proportional to MAO activity.
-
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test cyclopropyl-benzylamine derivative in an appropriate solvent (e.g., DMSO).
-
Enzyme and Compound Incubation: In a 96- or 384-well white assay plate, add 5 µL of the test compound dilution to 10 µL of recombinant human MAO-A or MAO-B enzyme solution. Include controls: "no inhibitor" (vehicle only) and "no enzyme." Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 10 µL of the luminogenic MAO substrate to each well to start the enzymatic reaction. Incubate for 60 minutes at room temperature.
-
Develop Signal: Add 25 µL of the reconstituted Luciferin Detection Reagent to each well to stop the reaction and generate the luminescent signal. Incubate for 20 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Causality and Validation: The pre-incubation step (Step 2) is critical for irreversible or time-dependent inhibitors like tranylcypromine, allowing for the mechanism-based inactivation to occur before the substrate is introduced. Positive controls like tranylcypromine (for non-selective inhibition), clorgyline (for MAO-A), and selegiline (for MAO-B) should be run in parallel to validate the assay performance.
Lysine-Specific Demethylase 1 (LSD1) Inhibition: A New Frontier in Epigenetics and Oncology
More recently, the cyclopropyl-benzylamine scaffold has been identified as a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme with high structural and mechanistic homology to MAO.[14]
3.1 LSD1 as a Therapeutic Target in Cancer LSD1 (also known as KDM1A) is a flavin-dependent amine oxidase that removes methyl groups from mono- and di-methylated lysine residues on histone tails (specifically H3K4 and H3K9).[19] This epigenetic modification plays a critical role in regulating gene expression. LSD1 is overexpressed in numerous human cancers, including acute myeloid leukemia (AML) and small-cell lung cancer, making it a high-priority target for anticancer drug development.[19]
3.2 Mechanism-Based Inactivation of LSD1 Similar to its action on MAO, tranylcypromine (2-PCPA) acts as a time-dependent, mechanism-based irreversible inhibitor of LSD1.[14] Mass spectrometry studies have confirmed that 2-PCPA forms a covalent adduct with the FAD cofactor in the LSD1 active site, effectively inactivating the enzyme.[14] This shared mechanism highlights the evolutionary link between these amine oxidases.
3.3 Designing Selectivity: The Challenge of LSD1 vs. MAO Inhibition A major challenge in the field is designing LSD1 inhibitors that are selective over MAO-A and MAO-B. Tranylcypromine itself shows limited selectivity, with only a 16-fold preference for MAO-B and a 2.4-fold preference for MAO-A over LSD1 in some studies.[14] Off-target MAO inhibition can lead to the same side effects seen with MAOI antidepressants. Therefore, current research focuses on modifying the cyclopropyl-benzylamine scaffold to exploit subtle differences in the active sites of LSD1 and the MAOs to achieve selective inhibition, which is crucial for developing safe and effective anticancer therapies.[19]
3.4 Data Summary: Comparative Inhibition of MAO and LSD1 The table below presents representative data illustrating the inhibitory profile of cyclopropyl-benzylamine derivatives against these related enzymes.
| Compound | Target | IC₅₀ (µM) | Inhibition Type | Therapeutic Area |
| Tranylcypromine (2-PCPA) | MAO-A/B | < 1 | Irreversible | Depression[7][10] |
| LSD1 | 2 - 20 | Irreversible | (Scaffold)[14] | |
| LSD1-Selective Analog | LSD1 | < 0.1 | Irreversible | Oncology[19] |
| MAO-A | > 10 | - | (Improved Selectivity) | |
| MAO-B | > 5 | - | (Improved Selectivity) |
3.5 Experimental Protocol: LSD1 Coupled-Enzyme Assay This is a common method to measure LSD1 activity by detecting the hydrogen peroxide (H₂O₂) produced during the demethylation reaction.
-
Principle: LSD1 demethylates its substrate (e.g., a methylated H3K4 peptide), producing H₂O₂ as a byproduct. Horseradish peroxidase (HRP) then uses this H₂O₂ to oxidize a fluorogenic substrate (like Amplex Red), producing a fluorescent signal (resorufin) that is proportional to LSD1 activity.
-
Methodology:
-
Reagent Preparation: Prepare solutions of LSD1 enzyme, H3K4me2 peptide substrate, HRP, Amplex Red reagent, and the test inhibitor in assay buffer.
-
Enzyme and Inhibitor Incubation: In a 96-well black assay plate, add the test compound and LSD1 enzyme. Incubate for 20-30 minutes at 37°C. This pre-incubation is essential to allow for the time-dependent, irreversible inhibition to occur.
-
Reaction Initiation: Add a master mix containing the peptide substrate, HRP, and Amplex Red to all wells to start the reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence (Excitation: ~530-560 nm, Emission: ~590 nm) every 1-2 minutes for 30-60 minutes.
-
Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each well. Calculate the percent inhibition for each inhibitor concentration relative to a vehicle control and determine the IC₅₀ value.
-
-
Self-Validation: The kinetic nature of this assay provides an internal control, as a linear increase in fluorescence confirms the reaction is proceeding as expected. A known LSD1 inhibitor should be used as a positive control. Omitting LSD1 or the peptide substrate should result in no signal, confirming the signal is enzyme-dependent.
Emerging Biological Targets and Activities
While MAO and LSD1 are the most prominent targets, the versatility of the cyclopropyl-benzylamine scaffold extends to other areas.
4.1 Serotonin 5-HT₂C Receptor Agonism for CNS Disorders Researchers have explored fluorinated derivatives of 2-phenylcyclopropylmethylamine as agonists for the 5-HT₂C serotonin receptor.[6] This receptor is a promising target for treating CNS disorders like schizophrenia and drug addiction. Achieving high selectivity for 5-HT₂C over the related 5-HT₂B (agonism of which is linked to cardiac valvulopathy) and 5-HT₂A (agonism is linked to hallucinogenic effects) is a major challenge, and the conformational constraint provided by the cyclopropyl ring is a key design element in this effort.[6]
4.2 Antimicrobial and Antimalarial Applications The scaffold has also shown promise in infectious diseases. Certain benzylamine derivatives have been evaluated for activity against Mycobacterium tuberculosis.[20] Furthermore, related cyclopropyl carboxamides have been identified as potent antimalarial agents that target cytochrome b in the parasite's mitochondrial electron transport chain.[21]
Synthetic Strategies and Metabolic Considerations
The practical application of these derivatives in drug development relies on robust synthetic methods and a clear understanding of their metabolic fate.
5.1 Key Synthetic Routes to the Cyclopropyl-Benzylamine Core Several strategies exist for synthesizing the core structure:
-
Cyclopropanation of Styrenes: A common approach involves the cyclopropanation of a substituted styrene, often using a diazo ester, followed by a Curtius rearrangement of a corresponding carboxylic acid to install the amine group.[19]
-
Kulinkovich Reaction: This reaction provides another route to prepare cyclopropylamines.[22]
-
Scalable Curtius Degradation: For larger scale synthesis, a practical route involves the Curtius degradation of an easily accessible 1-cyclopropylcyclopropanecarboxylic acid.[23]
Sources
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 4. researchgate.net [researchgate.net]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 8. medworksmedia.com [medworksmedia.com]
- 9. longdom.org [longdom.org]
- 10. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]
- 11. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. What are the new molecules for MAO inhibitors? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. semanticscholar.org [semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. drugs.com [drugs.com]
- 19. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07830B [pubs.rsc.org]
- 20. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]
- 21. media.malariaworld.org [media.malariaworld.org]
- 22. Cyclopropylamine - Wikipedia [en.wikipedia.org]
- 23. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
The Cyclopropyl Amine Paradox: Metabolic Stability vs. Mechanism-Based Inhibition
This guide synthesizes the complex metabolic profile of the cyclopropyl group in secondary amines, moving beyond standard stability assays to address the critical duality of this moiety: its ability to block dealkylation versus its potential for mechanism-based inhibition (MBI).
An In-Depth Technical Guide for Medicinal Chemists and DMPK Scientists
Executive Summary: The Double-Edged Sword
In medicinal chemistry, the
However, this stability comes at a cost. The cyclopropyl moiety is a "structural alert" for Mechanism-Based Inhibition (MBI) of Cytochrome P450 enzymes. The strain energy of the ring (~27.5 kcal/mol) facilitates ring-opening radical reactions upon oxidation, leading to covalent modification of the P450 heme or apoprotein.
Strategic Imperative: The inclusion of an
Mechanistic Deep Dive: The Fate of the Cyclopropyl Ring
Understanding the specific catalytic pathways is essential for interpreting stability data. The metabolic fate of
Pathway A: Metabolic Stability (The Goal)
In an ideal scenario, the cyclopropyl group acts as a steric and electronic shield.
-
Mechanism: The P450 Compound I (
) attempts to abstract a hydrogen from the -carbon. -
Result: Due to the high BDE and orbital orthogonality (Walsh orbitals), abstraction is slow. The enzyme may switch to oxidizing a different, more accessible site on the molecule (metabolic switching), effectively extending the half-life of the parent amine.
Pathway B: Suicide Inhibition (The Risk)
This is the dominant failure mode for cyclopropyl amines (e.g., Trovafloxacin hepatotoxicity).
-
Mechanism (SET): The nitrogen lone pair undergoes a Single Electron Transfer to the heme, forming an aminium radical cation (
). -
Ring Opening: The radical cation triggers the homolytic fission of the adjacent cyclopropyl C-C bond, releasing ring strain and forming a reactive carbon-centered radical.
-
Inactivation: This radical covalently attacks the heme porphyrin nitrogen (forming green pigments/adducts) or the protein backbone, permanently inactivating the enzyme.
Pathway C: Metabolic Intermediate Complex (MIC)
Specific to secondary amines, this pathway leads to Time-Dependent Inhibition (TDI) without necessarily destroying the heme.
-
Mechanism:
-Hydroxylation Oxidation to Nitrone Hydrolysis. -
Result: The intermediate nitroso species coordinates tightly to the ferrous heme iron (
), creating a pseudo-irreversible complex that blocks further catalysis.
Visualization: The Divergent Pathways
The following diagram illustrates the kinetic competition between stability and toxicity.
Caption: Kinetic competition between metabolic stability (Path A) and enzyme inactivation pathways (Paths B & C) for N-cyclopropyl amines.
Experimental Protocols: Validating Stability & Safety
To de-risk a cyclopropyl amine scaffold, you cannot rely solely on intrinsic clearance (
Protocol 1: The "Shift" Assay (IC50 Shift)
This is the primary screen to detect Time-Dependent Inhibition (TDI).
-
Preparation: Prepare duplicate plates of the test compound (7-point concentration curve).
-
Pre-incubation (+/- NADPH):
-
Plate A (-NADPH): Incubate compound with Human Liver Microsomes (HLM) for 30 mins without cofactor.
-
Plate B (+NADPH): Incubate compound with HLM for 30 mins with NADPH (generating metabolites).
-
-
Probe Reaction: Dilute both plates 1:10 into a solution containing a specific CYP substrate (e.g., Midazolam for 3A4, Dextromethorphan for 2D6) and NADPH.
-
Analysis: Measure the formation of the probe metabolite via LC-MS/MS.
-
Calculation: Calculate
for both conditions.-
Shift Ratio:
. -
Interpretation: A shift > 1.5-fold indicates the formation of a reactive metabolite (MBI or MIC).
-
Protocol 2: GSH Trapping (Reactive Metabolite ID)
If a shift is observed, confirm if the cyclopropyl ring is opening.
-
Incubation: Incubate test compound (10
M) with HLM (1 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4). -
Trapping Agent: Add Glutathione (GSH) or a GSH-ethyl ester (5 mM) to the incubation mixture.
-
Timepoint: Quench at 60 minutes with cold Acetonitrile.
-
LC-MS/MS Analysis:
-
Search for Neutral Loss of 129 Da (pyroglutamic acid) or 307 Da (GSH).
-
Diagnostic Ion: Look for a mass shift of +305 Da (GSH addition) on the parent mass.
-
Structure Elucidation: If the GSH adduct is on the cyclopropyl carbons (ring-opened alkyl chain), the MBI mechanism is confirmed.
-
Quantitative Data: Structure-Stability Relationships (SSR)
The following table summarizes the general metabolic trends when substituting N-alkyl groups in secondary amines.
| Substituent (R-NH-R') | Metabolic Stability (HLM) | Risk of N-Dealkylation | Risk of MBI (TDI) | Comments |
| N-Methyl | Low | High | Low | Rapidly dealkylated to primary amine. |
| N-Ethyl | Low/Medium | High | Low | Prone to oxidative dealkylation. |
| N-Isopropyl | Medium | Medium | Low | Steric bulk reduces dealkylation rates. |
| N-Cyclopropyl | High | Very Low | High | Blocks dealkylation but high risk of suicide inhibition. |
| N-(1-Methyl)cyclopropyl | High | Low | Medium | Methyl group on ring hinders radical attack on heme? Mixed results. |
| N-Oxetanyl | Medium | Low | Low | Polar alternative; metabolically robust but synthetically challenging. |
Decision Matrix & Workflow
Use this logical workflow to decide when to deploy a cyclopropyl group.
Caption: Decision tree for implementing and de-risking N-cyclopropyl amines in lead optimization.
Strategic Recommendations
-
Don't Assume Stability = Safety: A compound with a 4-hour half-life in microsomes may still be a potent suicide inhibitor. Always pair stability assays with TDI screens.
-
The "Gem-Dimethyl" Fix: If the cyclopropyl group causes TDI, consider replacing it with a gem-dimethyl group (e.g., tert-butyl-like, though sterically larger) or a 1-methylcyclopropyl group. This blocks the
-proton abstraction required for the ring-opening radical mechanism in some pathways. -
Chemical Stability Check: Be aware that N-cyclopropyl amines can be chemically unstable at high pH or under specific formulation conditions (e.g., GSK2879552 case), leading to hydrolysis.
-
Bioisostere Alternatives: If MBI persists, evaluate oxetanes (3-oxetanyl amine) or difluoroethyl groups. These often maintain the desired metabolic stability without the radical ring-opening liability.
References
-
Hanzlik, R. P., & Tullman, R. H. (1982).[2][3] Suicide inactivation of cytochrome P-450 by cyclopropylamines.[1][2][3] Evidence for cation-radical intermediates. Journal of the American Chemical Society.[4] Link
-
Cerny, M. A., & Hanzlik, R. P. (2005).[5] Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes.[6][7] Archives of Biochemistry and Biophysics. Link
-
Walsky, R. L., & Obach, R. S. (2004). Validated assays for human cytochrome P450 activities. Drug Metabolism and Disposition.[1][8][9][10] Link
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[10][11] Journal of Medicinal Chemistry.[10] Link
-
Orr, S. T., et al. (2012). Mechanism-based inactivation (MBI) of cytochrome P450 enzymes: a case study of the utility of the time-dependent inhibition (TDI) assay. Current Drug Metabolism.[10] Link
Sources
- 1. Drug Metabolism: Enzyme Mechanisms and Inhibition | Medicinal Chemistry [medchem.ku.edu]
- 2. Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: A Ligand-Based Pharmacophore Modeling Workflow for the Novel Scaffold N-methyl-1-cyclopropyl-1-phenylmethanamine
An in-depth technical guide or whitepaper on the core.
Part 1: Rationale and Strategy for a Novel Chemical Entity
N-methyl-1-cyclopropyl-1-phenylmethanamine is a small molecule characterized by a unique combination of rigid and flexible chemical features: a hydrophobic cyclopropyl group, an aromatic phenyl ring, and a secondary amine that is protonated at physiological pH, rendering it a potential cationic and hydrogen-bonding feature. This combination suggests a high potential for specific, high-affinity interactions with a biological target.
Without an experimentally determined protein-ligand complex, our primary challenge is to deduce the molecule's "bioactive" conformation—the specific 3D arrangement it adopts when binding to a target. Therefore, a ligand-based pharmacophore modeling approach is the most logical and scientifically sound strategy. This methodology leverages the 3D structural information of the molecule itself to generate a hypothesis of the essential chemical features required for biological activity.
The workflow is built on a foundational principle: a set of shared chemical features, arranged in a specific geometry, is responsible for a molecule's interaction with a biological target. Our goal is to define this arrangement for our lead compound.
Part 2: The Pharmacophore Generation Workflow
Step 1: Ligand Preparation and Conformational Analysis
Expertise & Causality: A molecule is not a static 2D drawing but a dynamic 3D entity. A single molecule can exist in numerous spatial arrangements, or conformers, each with a different energy level. The bioactive conformation is typically a low-energy, stable state. Therefore, the first and most critical step is to explore the conformational space of N-methyl-1-cyclopropyl-1-phenylmethanamine to ensure our potential bioactive pose is included in the analysis.
Protocol: Conformational Search
-
2D-to-3D Conversion: The molecule is first sketched in a 2D chemical editor and converted to a 3D structure. Chirality at the central carbon must be correctly defined or explored in both (R and S) configurations.
-
Energy Minimization: The initial 3D structure is subjected to energy minimization using a suitable force field (e.g., MMFF94, OPLS3e) to relax steric clashes and find a local energy minimum.
-
Conformational Search Execution: A robust conformational search algorithm is employed to generate a diverse population of low-energy conformers. A common and effective method is the Monte Carlo Multiple Minimum (MCMM) search.
-
This involves randomly torsionally sampling the rotatable bonds.
-
Each new conformation is energy minimized.
-
The conformation is kept if it falls within a specified energy window (e.g., 10 kcal/mol) of the global minimum and is structurally distinct from previously accepted conformers (defined by a root-mean-square deviation, or RMSD, threshold).
-
-
Output: The process yields a set of 50-250 stable, low-energy conformers that represent the accessible conformational space of the molecule.
Caption: Workflow for Ligand Preparation and Conformational Analysis.
Step 2: Pharmacophore Feature Definition and Hypothesis Generation
Expertise & Causality: Once we have a set of plausible 3D structures, we must annotate them with chemical feature types. This abstraction allows the software to identify common spatial patterns. For N-methyl-1-cyclopropyl-1-phenylmethanamine, the key features are unambiguous:
-
Positive Ionizable (PI): The secondary amine, which will be protonated at physiological pH (pKa ~9-10), forming a key cationic interaction point.
-
Aromatic Ring (AR): The phenyl group, crucial for π-π stacking or hydrophobic interactions.
-
Hydrophobic (HY): The cyclopropyl group, a distinct non-polar feature that can occupy a specific hydrophobic pocket.
Protocol: Hypothesis Generation
-
Feature Annotation: The generated conformers are processed, and the locations of the PI, AR, and HY features are mapped onto each one.
-
Common Feature Alignment: Algorithms like HipHop or the engine within PHASE are used to identify a common spatial arrangement of these features that exists across multiple low-energy conformers. The algorithm selects a reference conformer and systematically attempts to align the features of the other conformers to it.
-
Hypothesis Ranking: A set of pharmacophore hypotheses is generated. Each hypothesis consists of a 3D arrangement of feature points with tolerance radii. They are ranked based on how well they map to the set of conformers. The best hypothesis is one that represents the most common, sterically accessible, and low-energy arrangement of chemical features.
Caption: Key pharmacophoric features of the lead compound.
Part 3: Rigorous Model Validation: A Self-Validating System
Trustworthiness: A pharmacophore model is merely a hypothesis. To become a trustworthy predictive tool, it must be rigorously validated. Validation assesses the model's ability to distinguish known active compounds from known inactive compounds (decoys). Since our lead compound is novel, we must first assemble a relevant validation dataset.
Protocol: Validation Database Assembly and Screening
-
Active Set Curation:
-
Perform a substructure search in a chemical database (e.g., ChEMBL) for molecules containing the core cyclopropyl-phenyl-methanamine scaffold.
-
Filter the results for a consistent biological activity against a single target. For this scaffold, likely targets include monoamine transporters (e.g., DAT, SERT, NET) or certain GPCRs. Let's assume we find 50 inhibitors of the Dopamine Transporter (DAT). This will be our "Active Set."
-
-
Decoy Set Generation:
-
Generate a set of decoy molecules. Decoys must be chemically distinct from the actives but possess similar physicochemical properties (e.g., molecular weight, logP, number of rotatable bonds) to prevent trivial discrimination. A common practice is to use a tool like DUD-E Online to generate property-matched decoys for each active, typically at a ratio of 50:1 (e.g., 50 actives, 2500 decoys).
-
-
Database Screening:
-
Screen the combined database (50 actives + 2500 decoys) against our top-ranked pharmacophore hypotheses. A compound is considered a "hit" if it can match its features to the pharmacophore's geometry.
-
Protocol: Statistical Evaluation
The performance of the model is quantified using several metrics. The results should be summarized in a clear table.
| Parameter | Description | Value |
| D | Total molecules in the database | 2550 |
| A | Total actives in the database | 50 |
| Ht | Total hits retrieved by the model | 125 |
| Ha | Active molecules in the hit list | 42 |
From this data, we calculate key validation metrics:
-
Yield of Actives (%): The percentage of actives from the database that were found in the hit list.
-
Formula: (Ha / A) * 100
-
Example: (42 / 50) * 100 = 84.0%
-
-
Enrichment Factor (EF): Measures how much better the model is at finding actives compared to random chance. An EF > 1 is essential.
-
Formula: (Ha / Ht) / (A / D)
-
Example: (42 / 125) / (50 / 2550) = 17.1
-
-
Güner-Henry (GH) Score: A robust metric ranging from 0 (null model) to 1 (ideal model), rewarding recovery of actives while penalizing for false positives.
-
Formula: [(Ha * (3A + Ht)) / (4 * Ht * A)] * [1 - ((Ht - Ha) / (D - A))]
-
Example: [(42 * (3*50 + 125)) / (4 * 125 * 50)] * [1 - ((125 - 42) / (2550 - 50))] = 0.78
-
A GH score > 0.7 and a high EF value indicate a highly predictive and statistically significant model that is unlikely to have occurred by chance.
Part 4: Application in Virtual Screening
With a validated pharmacophore model, we possess a powerful 3D query. This model is no longer just a description of our lead compound; it is a hypothesis of the key features required for bioactivity at a specific, albeit unknown, target.
The primary application is to perform a virtual screening (VS) campaign. The 3D model is used to rapidly screen massive compound libraries (e.g., ZINC20, Enamine REAL) containing millions or billions of molecules. The screening process filters these libraries, identifying only those molecules that can match their chemical features to the pharmacophore in a low-energy conformation.
This process significantly narrows the field of potential drug candidates from billions to a few thousand, which can then be acquired for experimental validation. This dramatically accelerates the hit-finding stage of drug discovery.
Caption: End-to-end workflow from lead compound to virtual screening.
References
- Title: Using Monte Carlo Multiple Minimum (MCMM) conformational searching in MacroModel. Source: Schrödinger Support URL:https://www.schrodinger.com/kb/1347
- Title: An automated method for building small molecule pharmacophores. Source: National Center for Biotechnology Information (NCBI) URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4876939/
- Title: Pharmacophore modeling: advances, limitations, and current status in drug design. Source: Journal of Medicinal Chemistry URL:https://pubs.acs.org/doi/10.1021/jm5010208
- Title: Discovery of a Class of Cyclopropyl-Containing Molecules as Potent and Selective Dopamine Transporter Inhibitors. Source: ACS Chemical Neuroscience URL:https://pubs.acs.org/doi/10.1021/acschemneuro.9b00642
- Title: Directory of Useful Decoys, Enhanced (DUD-E). Source: DUD-E Website, University of California, San Francisco URL:http://dude.docking.org/
- Title: Pharmacophore modeling and 3D database searching for drug design using catalyst. Source: Current Pharmaceutical Design URL:https://www.eurekaselect.com/article/13824
An In-depth Technical Guide to α-Cyclopropyl-N-methylbenzylamine Analogs: Synthesis, SAR, and Therapeutic Potential
Executive Summary: The α-cyclopropyl-N-methylbenzylamine scaffold is a privileged structure in medicinal chemistry, forming the core of compounds that exhibit potent and diverse pharmacological activities. This guide provides a comprehensive technical review of this chemical class, with a primary focus on analogs that function as mechanism-based inhibitors of critical enzymes such as Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1). We delve into the synthetic methodologies for creating these molecules, analyze their structure-activity relationships (SAR), and explore their established and emerging therapeutic applications, from treating major depressive disorder to pioneering new frontiers in oncology. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this important class of bioactive compounds.
Introduction: The Significance of the Cyclopropylamine Moiety
The cyclopropylamine group is a unique structural motif highly valued in drug design.[1][2] The three-membered ring is highly strained, imparting distinct electronic and conformational properties.[1][2] This strain enhances reactivity and allows the cyclopropyl group to serve as a bioisostere for other chemical groups, while its rigidity can lead to improved binding affinity with biological targets.[2]
Historically, the most prominent example is tranylcypromine (trans-2-phenylcyclopropylamine), a potent, non-selective, and irreversible inhibitor of Monoamine Oxidase (MAO).[3][4][5] Developed in the 1940s as an amphetamine analog, its powerful antidepressant effects were later attributed to its MAO-inhibiting properties.[4][5] This discovery spurred decades of research into related arylcyclopropylamine structures, including the α-cyclopropyl-N-methylbenzylamine core, to modulate activity, selectivity, and safety profiles.
More recently, this same chemical class has gained significant attention for its ability to inhibit Lysine-Specific Demethylase 1 (LSD1/KDM1A), an enzyme crucial for epigenetic regulation.[3][6][7] Overexpression of LSD1 is implicated in numerous cancers, making its inhibition a promising strategy for anticancer therapy.[3][6] This dual pharmacology against both MAO and LSD1 makes the α-cyclopropyl-N-methylbenzylamine scaffold a rich area of investigation for treating a wide range of human diseases.
Synthetic Strategies and Methodologies
The synthesis of α-cyclopropyl-N-methylbenzylamine analogs and related arylcyclopropylamines generally involves the construction of the strained cyclopropane ring and subsequent introduction or modification of the amine functionality. Several robust methods have been established.
Classical and Modern Cyclopropanation Techniques
The formation of the cyclopropane ring is the cornerstone of the synthesis. Key strategies include:
-
Carbenoid-Mediated Cyclopropanation: A common approach involves the reaction of a styrene derivative with a diazo compound in the presence of a metal catalyst. Subsequent conversion of the resulting ester to an amine via a Curtius rearrangement yields the desired trans-cyclopropylamine.[6]
-
Corey-Chaykovsky Reaction: This method utilizes dimethylsulfoxonium methylide to react with a styrene derivative, forming the cyclopropane ring.[6]
-
From α-Chloroaldehydes: A highly diastereoselective method involves treating an α-chloroaldehyde with a zinc homoenolate, which is then trapped by an amine, followed by ring-closure to generate the trans-2-substituted-cyclopropylamine.[8][9]
-
C-H Activation and Cross-Coupling: An innovative and rapid approach for generating a library of analogs involves a C-H borylation of a cyclopropylamine followed by a Suzuki-Miyaura cross-coupling reaction to install various aryl groups.[6][10] This method is particularly powerful for rapid SAR studies.
Representative Experimental Protocol: Synthesis from an α-Chloroaldehyde
The following protocol is a representative example for the synthesis of a trans-2-substituted-cyclopropylamine, adapted from modern methodologies.[8]
Objective: To synthesize a trans-cyclopropylamine derivative from an α-chloroaldehyde and an amine.
Materials:
-
α-chloroaldehyde (1.0 equiv)
-
Bis(iodozincio)methane (CH₂(ZnI)₂) (1.2 equiv)
-
Amine (e.g., N-methylbenzylamine) (1.5 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Isopropyl alcohol (i-PrOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, nitrogen-purged round-bottom flask, add the α-chloroaldehyde (1.0 equiv) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add bis(iodozincio)methane (1.2 equiv) to the stirred solution. Maintain the temperature at 0 °C for 1 hour to allow for the formation of the zinc homoenolate intermediate.
-
Causality Check: This step generates the key electrophilic intermediate. The low temperature is crucial to prevent premature decomposition.
-
Quench the reaction by adding i-PrOH to consume any remaining CH₂(ZnI)₂.
-
Add the desired amine (1.5 equiv) followed by anhydrous DMF (1.5x the volume of THF).
-
Rationale: The addition of a polar aprotic co-solvent like DMF is critical. It prevents the cis/trans-isomerization of the final product that can be catalyzed by zinc halide salts, thus ensuring high diastereoselectivity for the trans isomer.[8]
-
Heat the reaction mixture to 90 °C and maintain for 18 hours. Monitor reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine (saturated NaCl), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Validation Step: Purify the crude product by silica gel column chromatography. Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure, purity, and diastereoselectivity.
Synthetic Workflow Diagram
Caption: A generalized workflow for the diastereoselective synthesis of trans-cyclopropylamines.
Structure-Activity Relationship (SAR) Analysis
SAR studies on α-cyclopropyl-N-methylbenzylamine analogs have revealed key structural features that govern their potency and selectivity as enzyme inhibitors.
Inhibition of Monoamine Oxidase (MAO)
The primary target for early analogs was MAO, which exists as two isozymes, MAO-A and MAO-B.
-
The Phenyl Ring: Substitutions on the phenyl ring significantly impact activity. For instance, introducing a fluorine or methoxy group at the 4-position can protect against metabolic hydroxylation and enhance inhibitory potency against both MAO-A and MAO-B compared to the parent compound, tranylcypromine.[11]
-
The α-Carbon: Methylation at the alpha-carbon (the carbon connecting the phenyl ring and the amine) dramatically alters the molecule's interaction with MAO. In N-cyclopropylbenzylamine, MAO catalyzes oxidation at two sites. However, in N-cyclopropyl-α-methylbenzylamine, the reaction is overwhelmingly shifted towards cyclopropyl oxidation, which leads to irreversible enzyme inactivation.[12] This modification makes it a more efficient mechanism-based inactivator.[12][13]
-
The Amine Group: The nature of the amine is critical. The secondary amine in N-cyclopropyl-α-methylbenzylamine is well-tolerated and contributes to the potent inactivation of both MAO-A and MAO-B.[13]
Inhibition of Lysine-Specific Demethylase 1 (LSD1)
More recent research has focused on optimizing these analogs as LSD1 inhibitors for cancer therapy.
-
Aryl Group Modifications: Extensive exploration of the aryl group has been a major focus. Rapid SAR studies, enabled by C-H activation and cross-coupling, have allowed for the synthesis and testing of over 45 different arylcyclopropylamines.[10] This has led to the discovery of inhibitors more potent and selective than early leads.[10]
-
Cyclopropylamine Core: The trans-cyclopropylamine core is essential for the mechanism of irreversible inhibition. It forms a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor in the active site of LSD1, leading to its inactivation.[7]
Summary of SAR Data
The following table summarizes key SAR findings for MAO inhibition.
| Analog | Modification | Target(s) | Key Finding | Reference |
| 4-Fluorotranylcypromine | 4-Fluoro on phenyl ring | MAO-A, MAO-B | Increased potency over tranylcypromine, likely due to blocked metabolism. | [11] |
| 4-Methoxytranylcypromine | 4-Methoxy on phenyl ring | MAO-A, MAO-B | More potent MAO-A inhibitor than 4-fluoro analog. | [11] |
| N-cyclopropyl-α-methylbenzylamine | Methyl group on α-carbon | MAO-A, MAO-B | Shifts reaction pathway to favor irreversible enzyme inactivation. | [12][13] |
| 1-Phenylcyclopropylamine | Phenyl moved to C1 | MAO-A, MAO-B | Inactivates MAO-A by attaching to the flavin, highlighting differences in active site topography between MAO-A and MAO-B. | [13] |
Pharmacological Profile and Mechanism of Action
The pharmacological effects of these analogs are dictated by their ability to irreversibly inhibit flavin-dependent amine oxidases.
Mechanism of MAO Inhibition
As irreversible inhibitors, these compounds effectively "kill" the enzyme. The mechanism involves the enzyme oxidizing the cyclopropylamine moiety. This generates a reactive intermediate that covalently binds to the FAD cofactor or a nearby cysteine residue in the enzyme's active site, rendering it permanently inactive.[7][13] The cell must then synthesize new enzyme molecules to restore function, leading to a long-lasting pharmacological effect despite the relatively short plasma half-life of the drug itself.[4] This increase in monoamine neurotransmitters (serotonin, norepinephrine, dopamine) is responsible for the antidepressant and anxiolytic effects.[3][4]
Mechanism of LSD1 Inhibition
The mechanism of LSD1 inhibition is remarkably similar. LSD1 is a FAD-dependent enzyme that removes methyl groups from histone proteins.[6] Tranylcypromine-based analogs act as mechanism-based inactivators, forming a covalent adduct with the FAD cofactor.[7] By inhibiting LSD1, these compounds prevent the demethylation of histones, leading to changes in gene expression that can suppress tumor growth and induce apoptosis in cancer cells.[6][10]
Caption: Covalent inactivation of FAD-dependent enzymes by cyclopropylamine analogs.
Therapeutic Applications and Future Directions
The unique pharmacology of α-cyclopropyl-N-methylbenzylamine analogs provides therapeutic opportunities in multiple disease areas.
-
Psychiatry: Tranylcypromine is an effective antidepressant, particularly for treatment-resistant depression and atypical depression.[5] Research into analogs aims to improve the safety profile, primarily by reducing the risk of hypertensive crisis associated with tyramine-rich foods, which is a hallmark of non-selective MAOIs.[4][]
-
Oncology: The role of these compounds as LSD1 inhibitors is a major area of current research.[3] Several tranylcypromine analogs are in clinical trials for various cancers, including acute myeloid leukemia (AML) and small-cell lung cancer.[6] The goal is to develop potent and highly selective LSD1 inhibitors with favorable pharmacokinetic properties for use as standalone or combination therapies.[3][6]
-
Neurodegenerative Diseases: Due to the role of MAO-B in dopamine metabolism, inhibitors have long been used in Parkinson's disease.[3] There is ongoing research to explore the potential neuroprotective effects of cyclopropylamine analogs in conditions like Parkinson's disease.[3]
Future Directions: The field is moving towards developing analogs with greater selectivity for specific enzyme isoforms (e.g., MAO-B vs. MAO-A, or LSD1 vs. other demethylases) to minimize off-target effects. Furthermore, the application of novel synthetic methods, such as photocatalysis and C-H activation, will continue to accelerate the discovery of new analogs with optimized therapeutic properties.[6][10]
Conclusion
The α-cyclopropyl-N-methylbenzylamine scaffold and its relatives represent a versatile and enduringly important class of molecules in medicinal chemistry. From their origins as MAO inhibitors for depression to their modern application as epigenetic modulators in oncology, these compounds exemplify the power of mechanism-based inhibition. Continued exploration of their synthesis and structure-activity relationships, guided by a deep understanding of their mechanism of action, promises to yield next-generation therapeutics for some of the most challenging human diseases.
References
-
Ring-substituted analogues of tranylcypromine as monoamine oxidase inhibitors. PubMed. Available at: [Link]
-
C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. PubMed. Available at: [Link]
-
Effect of alpha-methylation on inactivation of monoamine oxidase by N-cyclopropylbenzylamine. PubMed. Available at: [Link]
-
Inactivation of monoamine oxidase A by the monoamine oxidase B inactivators 1-phenylcyclopropylamine, 1-benzylcyclopropylamine, and N-cyclopropyl-alpha-methylbenzylamine. PubMed. Available at: [Link]
-
Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Publishing - The Royal Society of Chemistry. Available at: [Link]
-
Tranylcypromine. Wikipedia. Available at: [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. Longdom Publishing. Available at: [Link]
-
Structure-activity relationship of N-cyclopropylmethyl-7α-(m-methylaminophenyl)-6,14-endoethano-northebaine derivatives as G-protein-biased KOR-selective agonists. PubMed. Available at: [Link]
-
Tranylcypromine in mind (Part I): Review of pharmacology. ResearchGate. Available at: [Link]
-
Structure–activity relationship studies of cyclopropenimines as enantioselective Brønsted base catalysts. Chemical Science (RSC Publishing). Available at: [Link]
-
Tranylcypromine in mind (Part I): Review of pharmacology. OUCI. Available at: [Link]
-
Structure-Activity Relationship of N-cyclopropylmethyl-7α-(m-methylaminophenyl)-6,14-endoethano-northebaine Derivatives as G-Protein-Biased KOR-Selective Agonists. ResearchGate. Available at: [Link]
-
Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at: [Link]
-
Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines. PMC. Available at: [Link]
-
Tranylcypromine. StatPearls - NCBI Bookshelf - NIH. Available at: [Link]
-
Cyclopropylamine - general description and application. Georganics. Available at: [Link]
-
Inactivation of monoamine oxidase A by the monoamine oxidase B inactivators 1-phenylcyclopropylamine, 1-benzylcyclopropylamine, and N-cyclopropyl-.alpha.-methylbenzylamine. Biochemistry - ACS Publications. Available at: [Link]
-
Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. Available at: [Link]
-
Chemoenzymatic synthesis of optically active α-cyclopropyl-pyruvates and cyclobutenoates via enzyme-catalyzed carbene transfer with diazopyruvate. NIH. Available at: [Link]
-
Synthesis of trans -2-Substituted Cyclopropylamines from α-Chloroaldehydes. ResearchGate. Available at: [Link]
-
Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropyl- amines. ChemRxiv. Available at: [Link]
-
Some hydrazine and cyclopropylamine MAO inhibitors discussed in the text. ResearchGate. Available at: [Link]
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An In-depth Technical Guide to Determining the Solubility Profile of Cyclopropyl(phenyl)methylamine HCl Salt
Introduction: Solubility as a Cornerstone of Drug Development
Physicochemical Properties of Cyclopropyl(phenyl)methylamine and its HCl Salt
Cyclopropyl(phenyl)methanamine is the free base form of the salt .[1] Understanding the properties of both the free base and its salt is crucial for predicting its behavior.
Table 1: Physicochemical Properties
| Property | Cyclopropyl(phenyl)methanamine (Free Base) | Cyclopropyl(phenyl)methylamine HCl (Salt) |
| Molecular Formula | C10H13N[1] | C10H14ClN[2] |
| Molecular Weight | 147.22 g/mol [1] | 183.68 g/mol [2] |
| Appearance | Not specified | Not specified |
| General Solubility | As an organic amine, it is expected to be soluble in organic solvents.[3] | Amine hydrochlorides are generally more water-soluble than their corresponding free bases.[3][4] |
The formation of a hydrochloride salt from an amine is a common strategy to enhance aqueous solubility.[3] The protonation of the basic nitrogen atom in the amine group increases the polarity of the molecule, making it more amenable to dissolution in polar solvents like water.
Part 1: The Experimental Determination of Aqueous Solubility
A robust determination of solubility requires a systematic approach. The equilibrium shake-flask method is the gold standard for measuring thermodynamic solubility and is recommended for generating the definitive solubility profile of Cyclopropyl(phenyl)methylamine HCl.[5]
Core Principle: The Shake-Flask Method
The principle of this method is to establish a dynamic equilibrium between the dissolved and undissolved solid forms of the compound in a specific solvent system. This is achieved by agitating an excess amount of the solid in the solvent for a sufficient period until the concentration of the dissolved solute in the supernatant remains constant.
Experimental Workflow for Equilibrium Solubility Determination
The following diagram outlines the critical steps in the experimental workflow for determining the equilibrium solubility of Cyclopropyl(phenyl)methylamine HCl.
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Protocol for pH-Dependent Solubility
The pH of the aqueous medium is a critical factor influencing the solubility of ionizable compounds like amine HCl salts.[6] The World Health Organization (WHO) recommends determining the pH-solubility profile over a range of pH 1.2 to 6.8 to classify an API's solubility.[7]
Step-by-Step Protocol:
-
Preparation of Buffers: Prepare a series of aqueous buffers at various pH values, typically including pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[7] Additional pH points may be included for a more detailed profile.
-
Sample Preparation: Accurately weigh an amount of Cyclopropyl(phenyl)methylamine HCl that is in excess of its expected solubility and add it to a known volume of each buffer solution in separate, sealed containers.
-
Equilibration: Place the containers in a constant temperature shaker bath, typically maintained at 37 ± 1 °C to simulate physiological conditions.[7] Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[5]
-
Sample Separation: After equilibration, separate the undissolved solid from the solution. This is best achieved by centrifugation followed by filtration of the supernatant through a low-binding syringe filter (e.g., 0.45 µm PVDF).
-
Quantification: Analyze the concentration of the dissolved Cyclopropyl(phenyl)methylamine HCl in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Report the solubility in mg/mL. It is recommended to perform a minimum of three replicate determinations at each pH condition.[7]
Part 2: Interpreting the Solubility Profile and Influencing Factors
The data generated from the experimental protocol should be tabulated for clear interpretation.
Table 2: Hypothetical pH-Solubility Profile of Cyclopropyl(phenyl)methylamine HCl at 37°C
| pH of Buffer | Mean Solubility (mg/mL) | Standard Deviation |
| 1.2 | > 250 | N/A |
| 4.5 | 150 | ± 5.2 |
| 6.8 | 25 | ± 1.8 |
| 7.4 | 10 | ± 0.9 |
Analysis of the pH-Solubility Relationship
The hypothetical data illustrates a typical trend for an amine HCl salt. At low pH (e.g., 1.2), the equilibrium is shifted towards the protonated, more soluble form of the amine, resulting in high solubility. As the pH increases towards and beyond the pKa of the conjugate acid, the equilibrium shifts towards the free base, which is generally less soluble, leading to a decrease in the overall solubility of the compound.
The Common Ion Effect
A noteworthy consideration for hydrochloride salts is the "common ion effect." In environments with a high concentration of chloride ions, such as the gastric fluid (which contains hydrochloric acid), the solubility of a slightly soluble hydrochloride salt can be suppressed.[8][9] This occurs because the excess chloride ions in the solution drive the equilibrium back towards the solid, undissolved salt. While this effect is more pronounced for salts with lower aqueous solubility, it should be considered when evaluating the in vivo relevance of the solubility data.[8]
Decision Logic for Solubility Assessment
The following diagram illustrates the decision-making process based on the obtained solubility data, particularly in the context of the Biopharmaceutics Classification System (BCS).
Caption: Decision Tree for BCS Solubility Classification.
Conclusion
A thorough understanding of the solubility profile of Cyclopropyl(phenyl)methylamine HCl is indispensable for its development as a potential therapeutic agent. While pre-existing data may be scarce, the experimental framework detailed in this guide provides a robust, scientifically sound methodology for its determination. By following these protocols, researchers can generate reliable, publication-quality data that will inform critical decisions in the drug development pipeline, from formulation design to the prediction of in vivo performance. The principles of equilibrium solubility, the influence of pH, and standardized experimental conditions are the pillars upon which a successful characterization of this, and any other ionizable API, is built.
References
-
World Health Organization. (Date not specified). Annex 4. Retrieved from [Link]
-
Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. Retrieved from [Link]
-
Miyazaki, S., Oshiba, M., & Nadai, T. (Year not specified). Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. Retrieved from [Link]
-
BYJU'S. (Date not specified). Factors Affecting Solubility. Retrieved from [Link]
-
Moorpark College. (Date not specified). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]
-
PubChem. (Date not specified). Cyclopropyl(phenyl)methanamine. Retrieved from [Link]
-
Chemcia Scientific, LLC. (Date not specified). C-Cyclopropyl-C-phenyl-methylamine hydrochloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2016, July 20). 17.3: Factors that Affect Solubility. Retrieved from [Link]
-
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]
-
Serajuddin, A. T. M. (2010, March 1). Pharmaceutical Salts Optimization of Solubility or Even More?. American Pharmaceutical Review. Retrieved from [Link]
Sources
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Methodological & Application
Protocol for reacting cyclopropyl phenyl ketone with methylamine
An Application Note for the Synthesis of N-methyl-1-cyclopropyl-1-phenylmethanamine
Abstract
This application note provides a comprehensive guide for the synthesis of N-methyl-1-cyclopropyl-1-phenylmethanamine via the reductive amination of cyclopropyl phenyl ketone with methylamine. This protocol is designed for researchers, chemists, and professionals in drug development and medicinal chemistry. The document details the underlying reaction mechanism, offers a robust, step-by-step laboratory procedure, outlines safety precautions, and includes a troubleshooting guide. The significance of the cyclopropylamine moiety in pharmaceutical compounds is well-established, often enhancing metabolic stability and target-binding affinity.[1] This guide emphasizes a one-pot direct reductive amination method, prized for its efficiency and operational simplicity in modern chemical synthesis.[2]
Introduction and Scientific Background
The reaction between a ketone and a primary amine to form a secondary amine is a cornerstone transformation in organic synthesis, known as reductive amination.[2] This process is instrumental in the construction of countless pharmaceutical agents and bioactive molecules. The target molecule of this protocol, N-methyl-1-cyclopropyl-1-phenylmethanamine, incorporates a cyclopropylphenylmethylamine scaffold. This structural motif is of significant interest in medicinal chemistry due to the unique conformational constraints and electronic properties imparted by the cyclopropyl group.
The overall transformation proceeds in two distinct, yet often concurrent, stages:
-
Imine Formation: A nucleophilic addition-elimination reaction between cyclopropyl phenyl ketone and methylamine to form an intermediate N-cyclopropylidene-N-methyl-1-phenylmethanimine (a Schiff base).[3][4]
-
Reduction: The in-situ reduction of the imine intermediate to the final, stable secondary amine product.[2]
This application note focuses on a direct, one-pot procedure where the imine is formed and reduced in the same reaction vessel without isolation, which is a highly efficient approach.[5]
Reaction Mechanism: The Path from Ketone to Amine
Understanding the mechanism of reductive amination is critical for optimizing reaction conditions and troubleshooting potential issues. The reaction is typically facilitated by a mild acid catalyst.
Step 1: Imine Formation (Acid-Catalyzed) The reaction begins with the nucleophilic attack of the methylamine nitrogen on the electrophilic carbonyl carbon of the cyclopropyl phenyl ketone. This forms a tetrahedral intermediate known as a hemiaminal.[2][6] Under mildly acidic conditions (optimal pH is typically 4-5), the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water).[7][8] Subsequent elimination of water yields a protonated imine (an iminium ion), which is then deprotonated to give the neutral imine intermediate.[7] Careful pH control is crucial; at very low pH, the starting methylamine becomes protonated and non-nucleophilic, while at high pH, the elimination of the hydroxyl group is inefficient.[7][8]
Step 2: Imine Reduction The C=N double bond of the imine is susceptible to reduction by hydride-based reducing agents. In a direct reductive amination, a selective reducing agent is chosen that reduces the iminium ion much faster than it reduces the starting ketone.[2] Sodium triacetoxyborohydride (STAB, Na(CH₃COO)₃BH) is an ideal reagent for this purpose due to its mild nature and tolerance of slightly acidic conditions, in contrast to harsher reagents like sodium borohydride which can reduce the ketone.[5]
Detailed Experimental Protocol
This protocol describes the synthesis on a 0.5 mmol scale. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Notes |
| Cyclopropyl phenyl ketone | 146.19[9] | 73.1 mg (0.5 mmol) | Starting material. |
| Methylamine (40% in H₂O) | 31.06 | 58 µL (0.75 mmol) | 1.5 equivalents. Corrosive. |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 159 mg (0.75 mmol) | 1.5 equivalents. Moisture sensitive. Less toxic than NaBH₃CN.[2] |
| 1,2-Dichloroethane (DCE) | 98.96 | 5.0 mL | Anhydrous solvent. |
| Glacial Acetic Acid | 60.05 | 30 µL (0.5 mmol) | 1.0 equivalent. Catalyst for imine formation. |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | ~10 mL | For quenching the reaction. |
| Dichloromethane (DCM) | 84.93 | ~30 mL | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | For drying the organic phase. |
| Silica Gel | - | As needed | For column chromatography. |
Equipment
-
50 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Septa and needles
-
Glass syringes
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column and accessories
Step-by-Step Procedure
-
Reaction Setup: Place a magnetic stir bar into a 50 mL round-bottom flask and dry the flask with a heat gun under vacuum. Allow it to cool to room temperature under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: To the flask, add cyclopropyl phenyl ketone (73.1 mg, 0.5 mmol). Dissolve it in anhydrous 1,2-dichloroethane (5.0 mL).
-
Amine and Catalyst Addition: Add the methylamine solution (58 µL, 0.75 mmol) followed by glacial acetic acid (30 µL, 0.5 mmol) to the stirred solution.
-
Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Reduction: Carefully add sodium triacetoxyborohydride (159 mg, 0.75 mmol) to the reaction mixture in three portions over 10 minutes. Note: The reaction may bubble slightly.
-
Reaction Monitoring: Let the reaction stir at room temperature for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.
-
Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly quench the reaction by adding saturated aqueous sodium bicarbonate solution (~10 mL) until gas evolution ceases.
-
Work-up and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-methyl-1-cyclopropyl-1-phenylmethanamine.[10][11]
Experimental Workflow Diagram
Safety and Handling
-
General: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Methylamine: Is corrosive and has a strong, unpleasant odor. Handle only in a fume hood.
-
1,2-Dichloroethane (DCE): Is a suspected carcinogen and is toxic. Avoid inhalation and skin contact.
-
Sodium Triacetoxyborohydride (STAB): Reacts with water to release flammable hydrogen gas. It is also toxic if ingested.[10] Handle in a dry environment and quench carefully.
-
Acetic Acid: Is corrosive. Handle with care.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Reaction is sluggish or incomplete | 1. Insufficient acid catalyst for imine formation.2. Wet reagents or solvent.3. Deactivated reducing agent (STAB). | 1. Add another 0.1 equivalent of acetic acid.2. Ensure all glassware is dry and use anhydrous solvents.3. Use a fresh bottle of STAB. |
| Low Yield | 1. Incomplete reaction.2. Product loss during work-up/extraction.3. Formation of side products. | 1. Increase reaction time or slightly warm the reaction (e.g., to 40 °C).2. Perform additional extractions.3. Re-evaluate purification strategy. |
| Side Product Formation | 1. Over-reduction of the ketone (unlikely with STAB).2. Catalyst-dependent side reactions.[12] | 1. Confirm the identity of the reducing agent.2. Ensure no contaminating metals are present. The choice of catalyst can be critical.[12] |
Alternative Catalytic Considerations
It is noteworthy that the reaction outcome with α-carbonylcyclopropanes can be highly dependent on the catalyst employed. While this protocol uses a classic hydride reducing agent, studies have shown that metal catalysts can offer different reaction pathways. For instance, a rhodium catalyst typically promotes the desired reductive amination, whereas a ruthenium catalyst can facilitate a novel ring-expansion reaction, leading to the synthesis of pyrrolidines.[12] This catalytic dichotomy underscores the importance of adhering to a well-defined protocol to ensure the desired product is obtained.
References
- PrepChem. (n.d.). Synthesis of 1-(phenylmethyl)-N-cyclopropyl-3-pyrrolidinemethanamine.
-
MySkinRecipes. (n.d.). cyclopropyl(phenyl)methanamine. Retrieved from [Link]
-
Porey, A., et al. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters, 18(22), 5968–5970. Available from: [Link]
- Moghimi, A., et al. (2011). Toward the synthesis of α-methylamino-α-phenyl-cycloheptanone. Iranian Journal of Organic Chemistry, 3(1), 585-589.
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
- ResearchGate. (n.d.). Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm.
- Jie, X., et al. (2018). Differentiation between enamines and tautomerizable imines in the oxidation reaction with TEMPO.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
PubChem. (n.d.). Cyclopropyl(phenyl)methanamine. Retrieved from [Link]
-
Filo. (2025). what is the machanism of reaction between phenyl2propanon and mthylamine... Retrieved from [Link]
-
NIST. (n.d.). Cyclopropyl phenyl ketone. Retrieved from the NIST WebBook: [Link]
-
Filo. (2025). What the procedure with P2P and into methamphetamine. Retrieved from [Link]
-
Filo. (2025). What is the mechanism of reaction between phenyl-2-propanone and methylamine?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2014). 12.7: Reactions of Aldehydes and Ketones with Amines. Retrieved from [Link]
- The Organic Chemistry Tutor. (2021). Imine Formation Mechanism.
-
Chemistry LibreTexts. (2023). Reaction with Primary Amines to form Imines. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones. Retrieved from [Link]
Sources
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Scalable synthesis of N-methyl-1-cyclopropyl-1-phenylmethanamine
Application Note & Protocol Guide
Topic: Scalable Synthesis of N-methyl-1-cyclopropyl-1-phenylmethanamine
Abstract: This document provides a comprehensive guide for the scalable synthesis of N-methyl-1-cyclopropyl-1-phenylmethanamine, a valuable amine building block in pharmaceutical and chemical research. We present a robust, two-stage synthetic strategy centered on the principle of reductive amination. The guide offers a detailed exploration of two scalable methods for the synthesis of the key intermediate, cyclopropyl phenyl ketone: the classic Friedel-Crafts acylation and a Grignard-based approach. Following the synthesis of the ketone, a detailed, optimized protocol for the reductive amination with methylamine is provided. This document is designed for researchers, chemists, and process development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical validation required for successful scale-up.
Strategic Overview: Retrosynthetic Analysis
The synthetic approach to N-methyl-1-cyclopropyl-1-phenylmethanamine is most logically devised through a reductive amination strategy. This method is renowned for its efficiency, operational simplicity, and scalability in forming carbon-nitrogen bonds.[1][2][3] The retrosynthetic disconnection of the target secondary amine reveals two primary synthons: the carbonyl precursor, cyclopropyl phenyl ketone, and the primary amine, methylamine.
Caption: Retrosynthetic analysis of the target molecule.
This strategy is advantageous for large-scale production because it avoids direct alkylation of amines, which often leads to over-alkylation and a complex mixture of products.[4] The core of this guide will therefore focus on the robust preparation of the ketone intermediate, followed by its conversion to the final product.
Synthesis of Key Intermediate: Cyclopropyl Phenyl Ketone
The economic viability and overall efficiency of the entire synthesis hinge on a scalable and high-yielding preparation of cyclopropyl phenyl ketone. We present two field-proven methodologies.
Method A: Friedel-Crafts Acylation (Primary Recommended Protocol)
This classic electrophilic aromatic substitution offers a direct and cost-effective route from readily available starting materials. The reaction involves the acylation of benzene with cyclopropanecarbonyl chloride, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[5][6]
Causality of Experimental Design:
-
Anhydrous Conditions: Aluminum chloride is extremely hygroscopic and reacts violently with water. All glassware and reagents must be scrupulously dried to maintain catalyst activity and prevent unwanted side reactions.
-
Temperature Control: The initial reaction between AlCl₃ and the acyl chloride is highly exothermic. The dropwise addition at 0-5 °C is critical to control the reaction rate, prevent thermal decomposition, and minimize the formation of byproducts.[5]
-
Reflux Period: Heating the mixture after the initial addition ensures the reaction proceeds to completion.[5]
-
Quenching Procedure: The reaction is quenched by carefully pouring the mixture onto ice and hydrochloric acid. This serves to hydrolyze the aluminum-ketone complex, decompose the excess AlCl₃, and facilitate the separation of the organic and aqueous layers.[5]
Detailed Protocol:
-
Reaction Setup: In a dry, 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser connected to a gas scrubber (to trap evolved HCl), add anhydrous aluminum chloride (40.0 g, 0.30 mol).
-
Solvent Addition: Add 250 mL of dry benzene to the flask. Cool the resulting suspension to 0-5 °C using an ice-water bath.
-
Reagent Addition: Add cyclopropanecarbonyl chloride (26.1 g, 0.25 mol) to the dropping funnel. Add the acyl chloride dropwise to the stirred suspension over 45-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the mixture to a gentle reflux (approx. 60°C) for 3 hours. Vigorous evolution of HCl gas will be observed.
-
Work-up and Quenching: Cool the reaction mixture back to 0-5 °C in an ice bath. In a separate large beaker, prepare a mixture of 500 g of crushed ice and 100 mL of concentrated hydrochloric acid. Very slowly and carefully, pour the reaction mixture onto the ice/acid mixture with vigorous stirring.
-
Extraction: Transfer the entire mixture to a 1 L separatory funnel. Separate the organic (benzene) layer. Extract the aqueous layer twice with 100 mL portions of diethyl ether.
-
Washing: Combine all organic layers and wash sequentially with 100 mL of water, 100 mL of 5% sodium bicarbonate solution (caution: potential foaming), and finally with 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude cyclopropyl phenyl ketone can be purified by vacuum distillation to afford a colorless oil.
Data Presentation:
| Parameter | Expected Value |
| Typical Yield | 75-85% |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | ~118-120 °C at 15 mmHg |
| Purity (GC) | >98% |
Method B: Grignard Reaction with Benzonitrile (Alternative Route)
An alternative scalable route involves the nucleophilic addition of a cyclopropyl Grignard reagent to benzonitrile.[7][8] This method is particularly useful if functional groups sensitive to Friedel-Crafts conditions are present on the aromatic ring in related syntheses.
Mechanism Insight: The Grignard reagent, cyclopropylmagnesium bromide, acts as a potent nucleophile, attacking the electrophilic carbon of the nitrile group. The resulting imine-magnesium salt is then hydrolyzed under acidic conditions to yield the desired ketone.[7][8] Cyclopropylmagnesium bromide is commercially available as a solution in THF or can be prepared from cyclopropyl bromide and magnesium turnings.[9][10]
Core Protocol: Reductive Amination
This stage converts the ketone intermediate into the target secondary amine. The reaction proceeds via the in-situ formation of an imine intermediate, which is immediately reduced.[1]
Caption: Scalable synthetic workflow for the target amine.
Causality of Experimental Design:
-
Choice of Amine: A solution of methylamine in a solvent like ethanol or THF is used. Using an excess ensures the equilibrium is driven towards imine formation.
-
pH Control: Imine formation is typically favored under weakly acidic conditions, which serve to protonate the carbonyl oxygen, making it more electrophilic, and also to facilitate the dehydration step.[1][4] However, for this specific protocol, the reaction can proceed efficiently under neutral to slightly basic conditions dictated by the methylamine solution.
-
Reducing Agent: Sodium borohydride (NaBH₄) is a cost-effective and safe reducing agent for scalable applications. It is selective for the imine over the ketone, especially when added portion-wise at controlled temperatures.[4]
-
Temperature: The initial imine formation can be done at room temperature, but the reduction step is performed at a lower temperature (0-5 °C) to control the exothermic reaction of NaBH₄ and improve selectivity.
Detailed Protocol:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclopropyl phenyl ketone (14.6 g, 0.10 mol) in 200 mL of methanol.
-
Amine Addition: Cool the solution to 10-15 °C. Add a 40% solution of methylamine in water (11.6 g, 0.15 mol) dropwise over 20 minutes.
-
Imine Formation: Allow the mixture to stir at room temperature for 2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture to 0-5 °C using an ice bath. Slowly add sodium borohydride (5.7 g, 0.15 mol) in small portions over a period of 1 hour. Ensure the temperature is maintained below 10 °C.
-
Reaction Completion: After the addition of NaBH₄ is complete, allow the reaction to stir at room temperature overnight (approx. 16 hours).
-
Work-up: Carefully add 100 mL of water to quench any unreacted NaBH₄. Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extraction: Add 150 mL of diethyl ether to the remaining aqueous residue. Stir and transfer to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 75 mL portions of diethyl ether.
-
Washing and Drying: Combine the organic extracts and wash with 100 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-methyl-1-cyclopropyl-1-phenylmethanamine.
Purification and Final Characterization
The crude product can be purified by vacuum distillation. For enhanced purity or for long-term storage, the amine can be converted to its hydrochloride salt, which is typically a stable, crystalline solid.
Protocol for HCl Salt Formation:
-
Dissolve the crude amine in 200 mL of diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly bubble dry HCl gas through the solution or add a solution of HCl in isopropanol dropwise until precipitation is complete.
-
Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Data Presentation:
| Parameter | Expected Value (Free Base) |
| Typical Yield | 70-80% |
| Appearance | Colorless to light brown liquid |
| Purity (GC-MS) | >97% |
| ¹H NMR, ¹³C NMR | Consistent with the structure of N-methyl-1-cyclopropyl-1-phenylmethanamine |
Safety and Handling
-
Friedel-Crafts Reaction: Benzene is a known carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Aluminum chloride is corrosive and reacts violently with water. The reaction evolves corrosive HCl gas, which must be trapped.
-
Reductive Amination: Methanol and diethyl ether are highly flammable. Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. Methylamine is a corrosive and flammable gas/liquid. All operations should be conducted in a fume hood away from ignition sources.
References
- Benchchem. Application Notes and Protocols: Synthesis of Cyclopropyl p-Nitrophenyl Ketone.
- Close, W. J. (1957). An Improved Synthesis of Cyclopropyl Phenyl Ketone and Related Substances. Journal of the American Chemical Society.
- ChemicalBook. Cyclopropyl phenyl ketone | 3481-02-5.
- American Chemical Society. An Improved Synthesis of Cyclopropyl Phenyl Ketone and Related Substances. Journal of the American Chemical Society.
- Organic Chemistry Portal. Synthesis of cyclopropanes.
- Benchchem. Cyclopropylmagnesium Bromide|Grignard Reagent|CAS 23719-80-4.
- Krayonnz. What is the action of Grignard reagent on benzonitrile?.
- PubMed. Asymmetric Synthesis of Bulky N-Cyclopropylmethyl-1-aryl-1-phenylmethylamines Catalyzed by Engineered Imine Reductases. Organic Letters. (2023).
- Sigma-Aldrich. Cyclopropylmagnesium bromide 0.5M THF 23719-80-4.
- ResearchGate. Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm.
- Wikipedia. Reductive amination.
- CymitQuimica. CAS 23719-80-4: Cyclopropylmagnesium bromide.
- Google Patents. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
- ResearchGate. Synthesis of pharmaceutical N, N-(di)methylamines from the corresponding amines.
- Shaalaa.com. What is the action of Grignard reagent on benzonitrile?.
- Master Organic Chemistry. Reductive Amination, and How It Works. (2017).
- Sigma-Aldrich. Application Note – Reductive Amination.
- Bentham Science. Recent Development on Catalytic Reductive Amination and Applications. Current Organic Chemistry.
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Microwave-assisted synthesis of alpha-cyclopropyl secondary amines
Application Note: Microwave-Assisted Synthesis of -Cyclopropyl Secondary Amines
Abstract
Introduction & Mechanistic Rationale
The Challenge of the Cyclopropyl Moiety
The cyclopropyl group introduces significant "lover's strain" (approx. 27.5 kcal/mol) into the molecule. In
The Microwave Advantage
Microwave irradiation (2.45 GHz) offers two distinct advantages for this transformation:
-
Selective Heating: The polar imine intermediate absorbs microwave energy more efficiently than the non-polar starting materials, creating a "molecular radiator" effect that accelerates the reduction step specifically.
-
Kinetic Control: Rapid heating and cooling profiles allow the reaction to be stopped immediately after conversion, preventing thermodynamic equilibration to ring-opened byproducts.
Reaction Pathway & Critical Decision Tree
The synthesis proceeds via the formation of a ketimine intermediate followed by in situ reduction. The choice of catalyst and reducing agent is critical to avoid ring expansion.
Figure 1: Mechanistic divergence in the reductive amination of cyclopropyl ketones. Path A (Green) is the target of this protocol.
Equipment & Materials
Instrumentation
-
Microwave Reactor: Single-mode microwave reactor (e.g., CEM Discover 2.0 or Anton Paar Monowave 300).
-
Vessels: 10 mL or 35 mL pressure-sealed borosilicate glass vials with Teflon/silicon septa.
-
Temperature Control: IR sensor (external) or Fiber Optic probe (internal). Note: Fiber optic is preferred for precise kinetic control.
Reagents
-
Substrate: Cyclopropyl methyl ketone (or derivatives).
-
Amine: Primary amine (1.1 - 1.2 equivalents).
-
Reducing Agent: Sodium triacetoxyborohydride (
) or Sodium borohydride ( ). -
Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH). DCE is preferred for
; MeOH for . -
Acid Catalyst: Acetic acid (AcOH) - Strictly controlled amount.
Experimental Protocols
Protocol A: Homogeneous Reductive Amination (Standard)
Best for: Library synthesis and diverse amine inputs.
Step-by-Step Methodology:
-
Imine Formation (Pre-complexation):
-
In a 10 mL microwave vial, dissolve the
-cyclopropyl ketone (1.0 mmol) and primary amine (1.2 mmol) in DCE (3 mL). -
Add Acetic Acid (1.0 mmol, 1.0 equiv). Crucial: Do not use strong acids like HCl or TFA to avoid ring opening.
-
Seal the vial and irradiate at 60°C for 5 minutes (Power: Dynamic, Max 50W). This ensures complete imine formation before reduction.
-
-
Reduction:
-
Decap the vial (in a fume hood). Add
(1.5 mmol, 1.5 equiv) in one portion. -
Reseal and irradiate at 80°C for 10 minutes (Power: Dynamic, Max 100W).
-
Stirring: High (magnetic stir bar).
-
-
Work-up:
-
Quench with saturated aqueous
(5 mL). -
Extract with DCM (
). -
Dry organic layer over
and concentrate.
-
Protocol B: Heterogeneous Catalytic Transfer Hydrogenation
Best for: Green chemistry applications and acid-sensitive substrates.
Step-by-Step Methodology:
-
Setup:
-
In a 10 mL microwave vial, combine
-cyclopropyl ketone (1.0 mmol), primary amine (1.1 mmol), and Rh/C (5 wt%) (20 mg). -
Add Ammonium Formate (3.0 mmol) as the hydrogen donor.
-
Solvent: Ethanol (3 mL).
-
-
Microwave Irradiation:
-
Temp: 100°C
-
Time: 5 - 10 minutes
-
Pressure Limit: 250 psi (Safety cutoff).
-
Note: Rhodium is preferred over Palladium or Ruthenium for preserving the cyclopropyl ring during hydrogenation [1].
-
-
Work-up:
-
Filter the catalyst through a Celite pad.
-
Concentrate the filtrate.
-
Optimization & Data Analysis
Comparison: Conventional vs. Microwave
The following data highlights the efficiency gains using Protocol A (DCE/
| Parameter | Conventional Thermal (Reflux) | Microwave-Assisted (Protocol A) |
| Temperature | 83°C (DCE Reflux) | 80°C (Controlled) |
| Time | 12 - 24 Hours | 15 Minutes (Total) |
| Yield | 65 - 75% | 88 - 94% |
| Purity (LCMS) | 85% (Side products observed) | >95% (Clean conversion) |
| Ring Opening | 5 - 10% observed | <1% observed |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Incomplete imine formation | Increase Step 1 time to 10 min; add 4Å Molecular Sieves to absorb water. |
| Ring Opening (Pyrrolidine formation) | Temperature too high or Acid too strong | Reduce Temp to 60°C; Switch from AcOH to milder Lewis Acid (e.g., |
| Pressure Spikes | Solvent volatility or gas evolution | Use a vessel with higher headspace (35 mL); ensure active cooling is enabled. |
Expert Insights & Scope
Substrate Tolerance
-
Steric Hindrance: This protocol works well even with bulky amines (e.g., tert-butylamine), though reaction times in Step 2 may need extension to 20 minutes.
-
Electronic Effects: Electron-deficient amines (e.g., anilines) require higher temperatures (100°C) to drive imine formation.
Safety Considerations
-
Pressure: Microwave heating of DCE in sealed vessels generates pressure. Ensure the reactor's pressure cutoff is set to 250 psi.
-
Hydrogen Evolution: If using
(Protocol A variant) or Ammonium Formate (Protocol B), gas is evolved. Do not fill vials more than 50% volume.
References
-
Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Org. Lett. 2016, 18, 22, 5968–5970.[1] Link
-
Microwave-Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium-Based Heterogeneous Catalysts. ChemPlusChem. 2020. Link
-
Microwave-Assisted Reductive Amination under Heterogeneous Catalysis. Catalysts. 2020, 10(11), 1338. Link
-
Sodium borohydride on wet clay: solvent-free reductive amination of carbonyl compounds using microwaves. Tetrahedron. 1998, 54, 6293-98.[2] Link
-
Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. 2021. Link
Reagents for N-methylation of alpha-cyclopropylbenzylamine
An Application Guide to Methodologies and Protocols for the N-methylation of α-Cyclopropylbenzylamine
Authored by: Gemini, Senior Application Scientist
Abstract
The introduction of a methyl group to a nitrogen atom is a pivotal chemical transformation in drug discovery and development, often significantly altering a molecule's pharmacological profile—a phenomenon sometimes referred to as the "magic methyl effect."[1] This guide provides a comprehensive overview of established and effective reagents and protocols for the N-methylation of α-cyclopropylbenzylamine, a primary amine of interest in synthetic chemistry. We will delve into the mechanistic underpinnings, practical advantages, and procedural details of three primary methodologies: the Eschweiler-Clarke reaction, classical reductive amination, and direct alkylation. This document is intended for researchers, medicinal chemists, and process development scientists seeking a robust and well-referenced resource for synthesizing N-methyl-α-cyclopropylbenzylamine.
Introduction to N-Methylation Strategies
The conversion of a primary amine, such as α-cyclopropylbenzylamine, to its secondary N-methyl counterpart presents a common challenge: achieving selective mono-methylation while avoiding the formation of the tertiary dimethylated amine and the quaternary ammonium salt.[1] The choice of synthetic route is therefore critical and depends on factors such as scale, available reagents, and desired purity. This guide will compare three authoritative methods, each with distinct advantages and mechanistic pathways.
-
Eschweiler-Clarke Reaction: A classic and highly reliable method that uses formaldehyde and formic acid to achieve exhaustive methylation to the tertiary amine, but for a primary amine, it proceeds through the desired secondary amine intermediate. Critically, it inherently prevents the formation of quaternary ammonium salts.[2]
-
Reductive Amination: A versatile and widely used one-pot method involving the formation of an imine with formaldehyde, which is then reduced in situ by a hydride reagent.[3] The choice of reducing agent is key to controlling the reaction's outcome and safety.
-
Direct Alkylation: The most direct conceptual approach, involving the nucleophilic attack of the amine on a methylating agent like methyl iodide. However, this method is often plagued by poor selectivity and over-alkylation.[4]
Methodology I: The Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a specialized form of reductive amination where formic acid serves as both the acid catalyst and the hydride source, and formaldehyde is the carbon source.[5][6] A key advantage of this reaction is its irreversibility, driven by the loss of carbon dioxide gas, which helps to drive the reaction to completion.[2] The reaction stops at the tertiary amine stage because a tertiary amine cannot form an iminium ion with formaldehyde, thus preventing quaternization.[1][2]
Reaction Mechanism
The reaction proceeds through a well-established mechanism:
-
Imine Formation: The primary amine attacks formaldehyde to form a hemiaminal intermediate, which then dehydrates to form an iminium ion.[5]
-
Hydride Transfer: Formic acid transfers a hydride to the electrophilic carbon of the iminium ion.
-
Decarboxylation: The resulting protonated carbamic acid-formate mixed anhydride is unstable and loses carbon dioxide, yielding the secondary amine.[7]
-
Second Methylation: The process repeats with the newly formed secondary amine to yield the tertiary amine. For selective synthesis of the secondary amine, reaction conditions and stoichiometry must be carefully controlled.
Caption: Figure 1: Eschweiler-Clarke Reaction Mechanism
Experimental Protocol: N-methylation via Eschweiler-Clarke
This protocol is adapted from established general procedures.[5]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add α-cyclopropylbenzylamine (1.0 eq).
-
Reagent Addition: Add formic acid (2.0 eq) followed by a 37% aqueous solution of formaldehyde (1.2 eq).
-
Heating: Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add 1M hydrochloric acid (HCl) to acidify the solution and extract with dichloromethane (DCM) to remove any non-basic impurities.
-
Carefully basify the aqueous layer to pH >11 with a strong base (e.g., 6M NaOH), ensuring the flask is cooled in an ice bath.
-
Extract the aqueous layer three times with DCM.
-
-
Purification:
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-methyl-α-cyclopropylbenzylamine.
-
Methodology II: Reductive Amination with Hydride Reductants
This is arguably the most common and versatile method for N-alkylation.[3] The reaction is typically performed as a one-pot synthesis where the amine and formaldehyde are mixed to form the iminium ion in equilibrium, which is then trapped and reduced by a hydride reagent.[8]
Mechanism and Choice of Reducing Agent
The key to this method is the choice of reducing agent.
-
Sodium Borohydride (NaBH₄): A strong, inexpensive reductant, but it can also reduce the starting aldehyde. It works best when the imine formation is fast and complete before its addition.
-
Sodium Cyanoborohydride (NaBH₃CN): Milder and more selective for the protonated iminium ion over aldehydes and ketones. However, it is highly toxic and generates hydrogen cyanide (HCN) under acidic conditions.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and non-toxic reagent that is particularly effective for reductive aminations. It is not water-sensitive and does not reduce the aldehyde starting material significantly. It is often the reagent of choice for this transformation.[9]
Caption: Figure 2: General Reductive Amination Mechanism
Experimental Protocol: N-methylation via Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve α-cyclopropylbenzylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Imine Formation: Add a 37% aqueous solution of formaldehyde (1.1-1.5 eq). If desired, a small amount of acetic acid can be added to catalyze iminium ion formation.[8] Stir the mixture at room temperature for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirring solution. Monitor the reaction for completion by TLC or LC-MS (typically 2-12 hours).
-
Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue via flash column chromatography.
Methodology III: Direct Alkylation with Methyl Halides
Direct alkylation via an Sₙ2 reaction is a straightforward approach but presents significant challenges. The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a high propensity for a second alkylation event to form the tertiary amine and subsequently a quaternary ammonium salt.[1] This method is generally difficult to control for selective mono-methylation.[10]
Reaction Mechanism
The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent (e.g., methyl iodide), displacing the iodide leaving group. A base is required to neutralize the hydroiodic acid (HI) byproduct, which would otherwise protonate the starting amine and halt the reaction.
Caption: Figure 3: Direct Alkylation (Sₙ2) Mechanism
Experimental Protocol: N-methylation via Direct Alkylation
-
Reaction Setup: Dissolve α-cyclopropylbenzylamine (1.0 eq) in a polar aprotic solvent like acetonitrile or acetone in a round-bottom flask.
-
Base Addition: Add a mild inorganic base, such as potassium carbonate (K₂CO₃) (2.0-3.0 eq).
-
Reagent Addition: Cool the mixture in an ice bath and add methyl iodide (CH₃I) (1.0-1.1 eq) dropwise. Caution: Methyl iodide is toxic and a suspected carcinogen.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring carefully for the consumption of starting material and the formation of both mono- and di-methylated products.
-
Work-up: Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent and wash with water. Dry the organic layer and concentrate. The resulting mixture of starting material, mono-, and di-methylated products will require careful purification by column chromatography.
Comparative Analysis of N-Methylation Methods
| Feature | Eschweiler-Clarke Reaction | Reductive Amination (NaBH(OAc)₃) | Direct Alkylation (CH₃I) |
| Selectivity | High for exhaustive methylation; stops at tertiary amine.[2] | Generally good for mono-alkylation with controlled stoichiometry. | Poor; often yields mixtures of secondary, tertiary, and quaternary products.[1] |
| Reagent Toxicity | Formaldehyde and formic acid are corrosive and toxic. | NaBH(OAc)₃ is relatively safe; formaldehyde is toxic. | Methyl iodide is highly toxic and a suspected carcinogen.[10] |
| Reaction Conditions | Requires heating (80-100 °C).[5] | Typically mild (room temperature). | Mild (0 °C to room temperature). |
| Byproducts | CO₂ and H₂O (clean).[2] | Borate salts and acetic acid. | HI (requires a base to neutralize), over-alkylated amines. |
| Work-up | Involves acid/base extraction. | Typically involves an aqueous quench and extraction. | Requires filtration and extensive purification to separate products. |
| Suitability | Excellent for preventing quaternization. | Highly versatile and generally the preferred lab-scale method. | Generally avoided unless other methods fail; difficult to control. |
General Workflow, Purification, and Characterization
A successful synthesis requires robust purification and analytical confirmation.
General Experimental Workflow
Caption: Figure 4: General Synthetic Workflow
Purification
For all described methods, flash column chromatography on silica gel is the most effective method for isolating the pure N-methylated product from the starting material, over-alkylated byproducts, and other impurities. A typical eluent system would be a gradient of ethyl acetate in hexanes or a dichloromethane/methanol mixture.
Spectroscopic Characterization
Confirmation of the product structure, N-methyl-α-cyclopropylbenzylamine, is achieved through standard spectroscopic techniques.
-
¹H NMR: The most telling evidence is the appearance of a new singlet integrating to 3 protons around δ 2.2-2.5 ppm, corresponding to the N-CH₃ group. The N-H proton signal from the starting material will disappear. The other signals (aromatic, cyclopropyl, and benzylic protons) will remain but may experience slight shifts.[11]
-
¹³C NMR: A new signal will appear in the aliphatic region (around 30-40 ppm) for the N-CH₃ carbon.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) will correspond to the mass of the N-methylated product (C₁₁H₁₅N), which is 14 mass units higher than the starting material (C₁₀H₁₃N).
-
Infrared (IR) Spectroscopy: The characteristic N-H stretch of the primary amine starting material (typically two bands around 3300-3400 cm⁻¹) will be replaced by a single, weaker N-H stretch for the secondary amine product around the same region.
Safety Considerations
-
Formaldehyde: Is a known carcinogen and should be handled in a well-ventilated fume hood.
-
Formic Acid: Is highly corrosive and can cause severe burns.
-
Methyl Iodide: Is highly toxic, volatile, and a suspected carcinogen. All manipulations should be performed in a fume hood with appropriate personal protective equipment (PPE).
-
Hydride Reagents: React violently with water and acids to produce flammable hydrogen gas. They should be handled with care, and reactions should be quenched slowly and cautiously.
References
-
NROChemistry. Eschweiler-Clarke Reaction. Available at: [Link]
-
J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Available at: [Link]
-
Wikipedia. Eschweiler–Clarke reaction. Available at: [Link]
-
Peng, Y., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules. Available at: [Link]
-
Allschool. (2023). Eschweiler-Clarke reaction. YouTube. Available at: [Link]
-
The Organic Chemistry Tutor. (2019). Hofmann Elimination, Amine to Alkene (aka Exhaustive Methylation). YouTube. Available at: [Link]
-
Yale University Department of Chemistry. The Hofmann Elimination Reaction. Available at: [Link]
-
Professor Dave Explains. (2020). Hofmann Elimination via Exhaustive Methylation of Amines. YouTube. Available at: [Link]
-
Journal of the Chemical Society C: Organic. A rapid method of N-alkylation of amines. Available at: [Link]
-
PubMed. An efficient and practical N-methylation of amino acid derivatives. Available at: [Link]
- Google Patents. Purification of amine reaction mixtures.
-
ACS Omega. (2021). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. Available at: [Link]
-
University of Liverpool IT Services. (2013). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Available at: [Link]
- Google Patents. N-methylation method of aromatic amine.
-
ChemRxiv. (2021). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of Ni. Available at: [Link]
-
Current Organic Chemistry. N-Methylation of Nitrogen-Containing Organic Substrates: A Comprehensive Overview. Available at: [Link]
-
ChemRxiv. (2021). Efficient, Green, and Renewable N-Di-Methylation Synthesis of Amines by a Novel Nano-Catalyst of NiNiO@C. Available at: [Link]
-
IRIS. Selective mono-N-methylation of primary aromatic amines by dimethyl carbonate over faujasite X- and Y-type zeolites. Available at: [Link]
-
RSC Publishing. A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
PrepChem.com. Synthesis of N-methylbenzylamine. Available at: [Link]
-
ResearchGate. (2019). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. Available at: [Link]
-
ResearchGate. Reductive amination of amines with formaldehyde. Available at: [Link]
-
PubChem. N-Cyclopropylbenzenemethanamine. Available at: [Link]
-
Semantic Scholar. (2013). efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. Available at: [Link]
-
Organic Syntheses Procedure. n-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine. Available at: [Link]
- Google Patents. Process of synthesizing alpha-(N-methyl-N-benzylamin)-3-hydroxy acetophenone hydrochloride.
-
National Center for Biotechnology Information. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. Available at: [Link]
-
Pearson. The two most general amine syntheses are the reductive amination.... Available at: [Link]
-
ResearchGate. Aldehyde not reacting in reductive amination reaction, thoughts?. Available at: [Link]
-
ResearchGate. Reductive Amination with [ 11 C]Formaldehyde: A Versatile Approach to Radiomethylation of Amines. Available at: [Link]
-
National Center for Biotechnology Information. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Available at: [Link]
-
MDPI. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Available at: [Link]
- Google Patents. Process for the preparation of N-benzylamines.
- Google Patents. Preparation of N-benzylamines.
-
SWGDrug. (2021). alpha-benzyl-N-methylphenethylamine. Available at: [Link]
-
ResearchGate. Molecular Spectroscopic Characterization and Electronic Structure Analysis of N- benzylaniline- A DFT Approach. Available at: [Link]
Sources
- 1. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
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Troubleshooting & Optimization
Avoiding over-methylation to tertiary amine in benzylamine synthesis
A-Z Guide to Preventing Over-Methylation and Tertiary Amine Formation
Introduction
Welcome to the technical support center for benzylamine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with selectivity in their synthesis protocols. A frequent and significant issue is the over-methylation or over-alkylation of the target primary amine, leading to the formation of secondary (dibenzylamine) and tertiary (tribenzylamine) amines.[1] This unwanted side reaction reduces the yield of the desired product and complicates purification processes.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you mitigate the formation of these impurities and optimize your benzylamine synthesis.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is over-alkylation such a common problem when synthesizing benzylamine?
A1: Over-alkylation occurs because the product of the initial reaction, benzylamine (a primary amine), is often more nucleophilic and thus more reactive than the starting ammonia.[2][3] This means that as soon as benzylamine is formed, it competes with the remaining ammonia for the alkylating agent (e.g., benzyl chloride), leading to the formation of dibenzylamine (secondary amine). This secondary amine is also reactive and can be further alkylated to form tribenzylamine (tertiary amine).[1][2] This cascade of reactions results in a mixture of primary, secondary, and tertiary amines.[4][5]
Q2: I'm using benzyl chloride and ammonia. What is the most straightforward way to reduce the formation of secondary and tertiary amines?
A2: The most direct strategy is to use a large excess of ammonia relative to the benzyl chloride.[6][7] By significantly increasing the concentration of ammonia, you statistically favor the reaction of benzyl chloride with ammonia over the newly formed benzylamine.[6] Molar ratios of ammonia to benzyl chloride of at least 15:1, and often higher, are recommended to suppress the formation of byproducts.[1]
Q3: Are there alternative synthesis routes that inherently avoid the problem of over-alkylation?
A3: Yes, several methods are specifically designed to produce primary amines with high selectivity. The Gabriel Synthesis is a classic and highly effective method that uses potassium phthalimide as an ammonia surrogate.[2][8][9] The phthalimide nitrogen, once alkylated, is no longer nucleophilic, which prevents further reactions.[2] Another excellent method is Reductive Amination , which involves reacting benzaldehyde with ammonia to form an imine, which is then reduced to benzylamine.[2][10]
Q4: Can I use reductive amination to synthesize benzylamine directly from benzaldehyde and ammonia?
A4: Yes, reductive amination is a powerful and widely used method for this transformation.[10][11] The process involves the reaction of benzaldehyde with ammonia to form an intermediate imine, which is then reduced in situ using a reducing agent like sodium borohydride or through catalytic hydrogenation.[12][13] This method offers good control and can provide high yields of the primary amine.
Part 2: Troubleshooting Guide: Diagnosing and Solving Over-Methylation
This section provides a structured approach to identifying the root causes of poor selectivity and implementing effective solutions.
Issue: My reaction with benzyl chloride and ammonia is producing significant amounts of dibenzylamine and tribenzylamine.
Root Cause Analysis & Corrective Actions
-
Q: What is the molar ratio of ammonia to benzyl chloride in my reaction?
-
Insight: An insufficient excess of ammonia is the most common reason for polyalkylation. The newly formed benzylamine is a more potent nucleophile than ammonia and will readily react with the remaining benzyl chloride if it is not "outcompeted" by a high concentration of ammonia.[2][3]
-
Solution: Increase the molar ratio of ammonia to benzyl chloride to at least 15:1. Ratios of 20:1 or even higher can further improve selectivity.[1][7] While this impacts atom economy, it is a crucial parameter for controlling the reaction outcome.
-
-
Q: How is the benzyl chloride being added to the reaction mixture?
-
Insight: Rapid addition of benzyl chloride can create localized areas of high concentration, increasing the likelihood of the newly formed benzylamine reacting with it before it can diffuse away.
-
Solution: Add the benzyl chloride dropwise or via a syringe pump over an extended period. This maintains a low, steady concentration of the alkylating agent, favoring its reaction with the highly abundant ammonia.[7]
-
-
Q: What is the reaction temperature?
-
Insight: Higher temperatures can increase the rate of all reactions, including the undesirable secondary and tertiary amine formation.
-
Solution: Maintain a moderate reaction temperature. For the reaction of benzyl chloride with aqueous ammonia, temperatures in the range of 30-34°C have been shown to be effective.[7] If necessary, use external cooling to manage any exothermic processes.
-
Issue: I've tried adjusting the stoichiometry and addition rate, but I still have significant impurities. What's next?
If optimizing the direct alkylation of ammonia proves insufficient, it is highly recommended to switch to a more selective synthetic strategy.
-
Q: Have I considered a method that physically prevents over-alkylation?
-
Insight: The Gabriel synthesis provides a mechanistic safeguard against over-alkylation. The nitrogen atom of phthalimide is used as the nucleophile. After it attacks the benzyl halide to form N-benzylphthalimide, the resulting imide nitrogen is no longer nucleophilic due to the electron-withdrawing effects of the adjacent carbonyl groups.[9][14] This effectively stops the reaction at the mono-alkylation stage.[2][8][15]
-
Solution: Adopt the Gabriel synthesis. This involves reacting potassium phthalimide with benzyl chloride, followed by the cleavage of the phthalimide group using hydrazine or acid/base hydrolysis to release the primary benzylamine.[9][16]
-
-
Q: Is there a way to build the benzylamine from a different starting material?
-
Insight: Reductive amination starts from an aldehyde (benzaldehyde) and forms the C-N bond under reducing conditions. This pathway offers a high degree of control and avoids the use of benzyl halides.
-
Solution: Implement a reductive amination protocol. React benzaldehyde with ammonia in the presence of a reducing agent. Common reducing agents include Raney Nickel with hydrogen gas, or milder lab-scale reagents like sodium cyanoborohydride.[10][17]
-
Part 3: Validated Experimental Protocols
Protocol 1: Gabriel Synthesis of Benzylamine
This two-step method is highly effective for producing primary benzylamine with minimal risk of over-alkylation.[18]
Step 1: Synthesis of N-Benzylphthalimide
-
In a round-bottom flask equipped with a reflux condenser, dissolve potassium phthalimide (1 equivalent) in a suitable polar aprotic solvent like DMF.
-
Add benzyl chloride (1 equivalent) to the solution.
-
Heat the mixture to 80-100°C and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into cold water to precipitate the N-benzylphthalimide.
-
Filter the solid product, wash with water, and dry.
Step 2: Hydrazinolysis of N-Benzylphthalimide
-
Suspend the dried N-benzylphthalimide (1 equivalent) in ethanol in a round-bottom flask fitted with a reflux condenser.
-
Add hydrazine hydrate (1.2 equivalents) to the suspension.
-
Heat the mixture to reflux for 1-2 hours. A thick precipitate of phthalhydrazide will form.
-
Cool the mixture, add dilute hydrochloric acid to dissolve the desired benzylamine and precipitate any remaining phthalhydrazide.
-
Filter the mixture to remove the solid phthalhydrazide.
-
Make the filtrate basic by adding a concentrated NaOH solution.
-
Extract the liberated benzylamine with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the benzylamine product.
Protocol 2: Reductive Amination of Benzaldehyde
This one-pot procedure is an efficient alternative for the clean synthesis of benzylamine.
-
To a solution of benzaldehyde (1 equivalent) in methanol, add a large excess of ammonia (typically a solution of ammonia in methanol).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate benzylimine.
-
Cool the reaction mixture in an ice bath.
-
Carefully and portion-wise, add a reducing agent such as sodium borohydride (NaBH₄, 1.5 equivalents). Control the addition to manage gas evolution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours, or until TLC indicates the consumption of the imine intermediate.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Add a basic aqueous solution (e.g., 1M NaOH) and extract the product with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude benzylamine, which can be further purified by distillation.
Part 4: Data and Workflow Visualization
Table 1: Comparison of Synthetic Methods for Benzylamine
| Method | Key Advantage | Common Issues | Typical Yield of Primary Amine |
| Direct Alkylation | Simple, inexpensive reagents | Severe over-alkylation [1][19] | Highly variable (can be <50% without optimization)[19] |
| Gabriel Synthesis | Excellent prevention of over-alkylation [8][9] | Requires two steps; harsh cleavage conditions | Good to excellent (>75%) |
| Reductive Amination | Good selectivity, one-pot procedure | Requires control of reducing agent | Good to excellent (>80%) |
Diagrams
Workflow: Troubleshooting Over-alkylation in Direct Benzylamine Synthesis
Caption: A decision tree for troubleshooting over-alkylation.
Reaction Pathway: The "Runaway Train" of Over-Alkylation
Caption: The competitive reaction pathway leading to over-alkylation.
References
- Vertex AI Search. (n.d.). Gabriel synthesis: Easy mechanism, procedure, applications - Chemistry Notes.
- Google Patents. (n.d.). US2987548A - Preparation of benzylamine.
- PrepChem.com. (n.d.). Preparation of benzylamine.
- BYJU'S. (n.d.). What is Gabriel Phthalimide Synthesis Reaction?
- Scribd. (n.d.). Reductive Amination of Benzaldehyde.
- Organic Chemistry Tutor. (n.d.). Gabriel Synthesis.
- Unacademy. (n.d.). Gabriel Phthalimide Synthesis Mechanism.
- Benchchem. (n.d.). preventing over-alkylation of amines in synthesis.
- Organic Chemistry Portal. (n.d.). Benzylamine synthesis by C-C coupling.
- ChemicalBook. (2023). Benzylamine: Properties, Preparation and Applications.
- Homework.Study.com. (n.d.). Convert benzaldehyde to benzylamine.
- Chemistry Steps. (n.d.). The Gabriel Synthesis.
- Wikipedia. (n.d.). Amine alkylation.
- Quora. (2023, July 31). How does a large excess of ammonia prevent polyalkyalation when preparing primary amines?
- Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines.
- Wikipedia. (n.d.). Benzylamine.
- Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!).
- Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines.
- ResearchGate. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation.
- Organic Letters. (2024, June 4). Synthesis of Secondary Amines via Self-Limiting Alkylation.
- OpenStax adaptation. (n.d.). 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition.
- Caltech Authors. (n.d.). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces.
- Caltech Authors. (n.d.). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces.
- Reddit. (2024, November 8). How to purify Benzylamine?
- ACS GCI Pharmaceutical Roundtable. (2026, January 29). Avoiding Over-alkylation.
- Benchchem. (n.d.). comparative analysis of synthesis methods for substituted benzylamines.
- YouTube. (2023, July 11). Benzene to Benzyl Amine.
- Books. (2023, December 15). Chapter 2: Synthetic Methods for Alkyl Amines.
- YouTube. (2021, July 20). Amine Synthesis - Limits of Alkylation.
- designer-drug.com. (n.d.). Synthesis of Benzylamine and Derivatives.
- European Patent Office. (n.d.). Process for producing benzylamines - EP 0452952 B1.
- ResearchGate. (2025, August 10). An Expedient Three-Component Synthesis of Tertiary Benzylamines.
- Glen Research. (n.d.). Methods to Avoid Inactivation of Primary Amines.
- Pearson. (n.d.). Show how you can synthesize the following tertiary amine three di....
- YouTube. (2019, January 17). synthesis of tertiary amines.
- Wikipedia. (n.d.). Eschweiler–Clarke reaction.
- NROChemistry. (n.d.). Eschweiler-Clarke Reaction.
- J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction.
- ResearchGate. (n.d.). The Gabriel Synthesis of Benzylamine.
- ResearchGate. (n.d.). Simplified Version of the Eschweiler-Clarke Reaction.
- ResearchGate. (2016, April 14). How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product?
- YouTube. (2025, October 12). Eschweiler-Clarke reaction.
- ECHEMI. (n.d.). How can we avoid Friedel Crafts Polyalkylation?
- ResearchGate. (2017, March 23). What is the most efficient method to protect aromatic amines. apart from acetylation?
Sources
- 1. US2987548A - Preparation of benzylamine - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. prepchem.com [prepchem.com]
- 5. Amine alkylation - Wikipedia [en.wikipedia.org]
- 6. quora.com [quora.com]
- 7. designer-drug.com [designer-drug.com]
- 8. chemistnotes.com [chemistnotes.com]
- 9. byjus.com [byjus.com]
- 10. Benzylamine - Wikipedia [en.wikipedia.org]
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- 12. ias.ac.in [ias.ac.in]
- 13. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
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- 16. organicchemistrytutor.com [organicchemistrytutor.com]
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- 18. researchgate.net [researchgate.net]
- 19. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Technical Support Center: Catalyst Selection for Hydrogenation of Cyclopropyl Imines (Rh vs. Ru)
Welcome to the technical support center for the catalytic hydrogenation of cyclopropyl imines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of selecting between rhodium (Rh) and ruthenium (Ru) catalysts for this specific transformation. We will address common challenges, provide troubleshooting solutions, and answer frequently asked questions to ensure the integrity of the valuable cyclopropyl moiety in your target molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when choosing between a Rhodium (Rh) and a Ruthenium (Ru) catalyst for hydrogenating cyclopropyl imines?
The choice between Rh and Ru is not arbitrary; it is a nuanced decision based on the substrate's specific characteristics and the desired outcome.
-
Rhodium (Rh) Catalysts: Often prized for their exceptional activity and ability to achieve very high enantioselectivity in asymmetric hydrogenations.[1] Rh-based systems, particularly with chiral bisphosphine ligands, can operate under milder conditions (lower temperatures and pressures). This is a significant advantage when dealing with sensitive functional groups or strained rings like cyclopropanes, as it can minimize side reactions. However, Rh catalysts are generally more expensive.
-
Ruthenium (Ru) Catalysts: Known for their broad substrate scope, excellent functional group tolerance, and cost-effectiveness.[2][3] Ru catalysts, especially the well-known Noyori-type systems, are workhorses in both academic and industrial settings.[4][5] They are often highly effective for a wide range of imines, including those that are sterically hindered.[6] The primary concern with some Ru systems can be the need for slightly harsher conditions, which may increase the risk of cyclopropane ring-opening.
Q2: What is the most significant challenge in the hydrogenation of cyclopropyl imines, and how do Rh and Ru catalysts address it?
The principal challenge is preventing the undesired hydrogenolysis (cleavage) of the strained cyclopropane ring.[7] The high strain energy of the three-membered ring (approximately 115 kJ/mol) makes its C-C bonds susceptible to cleavage under harsh hydrogenation conditions.[7]
-
How Catalysts Address This: The key is to find a catalyst that selectively activates and reduces the C=N bond without activating the C-C bonds of the cyclopropane ring.
-
Rh-catalysts can be advantageous here as their high activity often allows for the use of very low catalyst loadings and mild conditions (e.g., room temperature, low H₂ pressure), which preserves the ring's integrity.[8]
-
Ru-catalysts can also be highly selective. The selection of the appropriate ligand is critical to tune the catalyst's reactivity and prevent ring opening.[2] However, if ring cleavage is observed, switching to a milder Rh-based system is a common troubleshooting strategy.[9]
-
Q3: Can you explain the general catalytic mechanisms for Rh- and Ru-catalyzed imine hydrogenation?
Understanding the mechanism provides insight into catalyst behavior and selectivity.
-
Ruthenium (Metal-Ligand Bifunctional Mechanism): Many highly effective Ru catalysts for imine hydrogenation, such as those based on RuCl₂(diphosphine)(diamine) complexes, operate via a "metal-ligand bifunctional" or "outer-sphere" mechanism.[4][5] In this pathway, the substrate does not necessarily coordinate directly to the metal center's vacant site. Instead, the catalytic cycle involves:
-
Activation of H₂ by the Ru complex to form a Ru-hydride.
-
The amine ligand on the catalyst forms a hydrogen bond with the imine substrate, activating it.
-
A concerted or stepwise transfer of a hydride (H⁻) from the metal and a proton (H⁺) from the amine ligand to the C=N bond occurs, yielding the product amine and regenerating the catalyst.[5]
-
-
Rhodium (Inner-Sphere Mechanism): Many Rh(I)-catalyzed hydrogenations proceed through an "inner-sphere" mechanism. The general steps are:
-
The Rh(I) precatalyst undergoes oxidative addition with H₂ to form a Rh(III) dihydride species.
-
The imine substrate coordinates directly to the Rh center, displacing a weakly bound solvent molecule.
-
Stepwise migratory insertion of the hydride ligands onto the coordinated imine's carbon and nitrogen atoms occurs.
-
Reductive elimination of the product amine regenerates the active Rh(I) catalyst.[1][10]
-
The direct coordination in the inner-sphere mechanism can sometimes lead to different selectivity profiles compared to the outer-sphere pathway.
Q4: How do the electronic and steric properties of the cyclopropyl imine substrate affect catalyst selection?
Substrate properties are paramount in catalyst selection.
-
Steric Hindrance: Highly substituted imines, particularly those with bulky groups near the C=N bond, may react slowly. In such cases, a less sterically demanding catalyst or slightly higher temperatures might be necessary. Screening a library of ligands with varying steric profiles is crucial.
-
Electronic Effects: The electronic nature of substituents on the imine can influence the reaction rate. Electron-donating groups can increase the rate of Ru-catalyzed transfer hydrogenations, while electron-withdrawing groups may slow it down.[11][12] This is because electron density at the imine nitrogen affects its coordination and activation by the catalyst.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst Inactivity: Improper activation, decomposition, or poisoning.[13]2. Insufficient H₂ Pressure: System requires higher pressure.3. Low Temperature: Reaction rate is too slow.[13]4. Impurities: Substrate, solvent, or H₂ gas contains catalyst poisons (e.g., sulfur, water, oxygen). | 1. Verify Catalyst: Use a fresh batch of catalyst and ensure proper activation (e.g., for RuCl₂(diphosphine)(diamine), activation with a base is needed).[6] Purify substrate and use dry, deoxygenated solvents.2. Increase Pressure: Incrementally increase H₂ pressure (e.g., from 10 bar to 50 bar). Caution: Do not exceed the pressure rating of your vessel.3. Increase Temperature: Gently warm the reaction (e.g., to 40-60 °C), but monitor closely for side reactions.4. Purify Reagents: Ensure high purity of all components. |
| Poor Enantioselectivity (Low ee) | 1. Suboptimal Ligand: The chiral ligand is not a good match for the substrate.2. Incorrect Solvent: Solvent can significantly impact the catalyst's conformation and the transition state energy.3. Temperature Too High: Higher temperatures can erode enantioselectivity.4. Substrate Purity: Presence of E/Z isomers or impurities can affect the outcome.[13] | 1. Screen Ligands: Test a diverse library of chiral diphosphine (for Rh/Ru) and diamine (for Ru) ligands.2. Optimize Solvent: Screen a range of solvents (e.g., MeOH, Toluene, THF, DCM). Protic solvents like methanol can sometimes participate in the mechanism.3. Lower Temperature: Run the reaction at a lower temperature (e.g., 0 °C or room temperature), even if it requires a longer reaction time.4. Purify Substrate: Ensure the starting imine is of high isomeric and chemical purity. |
| Cyclopropane Ring Opening Observed | 1. Harsh Conditions: Hydrogen pressure or temperature is too high.[9]2. Catalyst is Too Aggressive: The chosen catalyst (metal/ligand combination) is promoting C-C bond hydrogenolysis.3. Prolonged Reaction Time: Leaving the reaction for too long after full conversion can lead to over-reduction. | 1. Reduce Severity: Immediately lower the H₂ pressure and reaction temperature.2. Switch Catalyst System: This is the most critical step. If a Ru catalyst is causing cleavage, switch to a milder Rh system known for high activity at low temperatures. Conversely, if a specific Rh catalyst is problematic, screen different Ru complexes or other Rh ligands.3. Monitor Reaction: Track the reaction progress by TLC or GC/LC-MS and stop it as soon as the starting material is consumed. |
| Inconsistent Results | 1. Atmospheric Contamination: Oxygen or moisture is entering the reaction vessel.2. Variable Reagent Quality: Inconsistent purity of solvent, substrate, or catalyst batch.3. Poor Control of Gas Uptake: Inadequate stirring or gas-liquid mixing.[14] | 1. Improve Technique: Use rigorous inert atmosphere techniques (glovebox or Schlenk line). Ensure all glassware is oven-dried.2. Standardize Materials: Use reagents from the same batch for a series of experiments. Re-purify substrates if necessary.3. Ensure Proper Mixing: Use efficient stirring to maximize the gas-liquid interface and ensure consistent hydrogen availability. |
Data & Protocols
Comparative Overview: Rh vs. Ru for Cyclopropyl Imine Hydrogenation
| Feature | Rhodium (Rh) Catalysts | Ruthenium (Ru) Catalysts |
| Typical Activity | Very High | High to Very High |
| Selectivity | Excellent, especially for enantioselectivity.[1] | Excellent, highly tunable with ligands.[6] |
| Cyclopropane Integrity | Often superior due to milder reaction conditions. | Generally good, but can be substrate-dependent and may require more careful optimization to avoid ring opening.[9] |
| Functional Group Tolerance | Good to Excellent | Excellent, very broad scope.[15] |
| Cost | High | Moderate |
| Common Ligand Classes | Chiral Diphosphines (e.g., BINAP, Josiphos) | Chiral Diphosphines (e.g., XylBINAP) and Chiral Diamines (e.g., DPEN, DACH).[2] |
Visualized Workflows
Catalyst Selection Workflow
This diagram outlines a logical process for selecting and optimizing a catalyst for your specific cyclopropyl imine substrate.
Caption: Generalized inner-sphere catalytic hydrogenation cycle.
Exemplary Experimental Protocols
Disclaimer: These are general protocols and must be adapted and optimized for your specific substrate and laboratory conditions. Always perform a risk assessment before starting any new reaction.
Protocol 1: Asymmetric Hydrogenation using a Rhodium Catalyst
-
Catalyst System: [Rh(COD)₂]BF₄ with a chiral bisphosphine ligand (e.g., (R)-BINAP).
-
Reaction: Hydrogenation of N-(1-cyclopropylethylidene)aniline.
Procedure:
-
Catalyst Preparation: In a glovebox, add [Rh(COD)₂]BF₄ (2.0 mg, 0.005 mmol, 0.5 mol%) and (R)-BINAP (3.4 mg, 0.0055 mmol, 0.55 mol%) to a vial. Add 2 mL of degassed dichloromethane (DCM). Stir the solution for 30 minutes at room temperature to form the active catalyst.
-
Reaction Setup: In a separate vial, dissolve the cyclopropyl imine (159 mg, 1.0 mmol) in 3 mL of degassed DCM.
-
Execution: Transfer the substrate solution to a high-pressure autoclave equipped with a magnetic stir bar. Using a syringe, transfer the prepared catalyst solution to the autoclave.
-
Hydrogenation: Seal the autoclave, remove it from the glovebox, and purge it three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the vessel to 15 bar H₂.
-
Reaction: Stir the reaction mixture vigorously at 25 °C for 16 hours.
-
Work-up: Carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the chiral cyclopropyl amine. Analyze the conversion by ¹H NMR and the enantiomeric excess by chiral HPLC.
Protocol 2: Asymmetric Hydrogenation using a Ruthenium Catalyst
-
Catalyst System: RuCl₂[(R)-XylBINAP][(R,R)-DPEN].
-
Reaction: Hydrogenation of N-(1-cyclopropylethylidene)aniline.
Procedure:
-
Reaction Setup: To a high-pressure autoclave equipped with a magnetic stir bar, add RuCl₂[(R)-XylBINAP][(R,R)-DPEN] (9.4 mg, 0.01 mmol, 1.0 mol%) and the cyclopropyl imine (159 mg, 1.0 mmol).
-
Solvent and Activator: Inside a glovebox, add 5 mL of degassed 2-propanol to the autoclave. Add a solution of potassium tert-butoxide (t-BuOK) (1.1 mg, 0.01 mmol) in 1 mL of 2-propanol to activate the catalyst.
-
Hydrogenation: Seal the autoclave, remove it from the glovebox, and purge it three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the vessel to 40 bar H₂.
-
Reaction: Stir the reaction mixture vigorously at 40 °C for 20 hours.
-
Work-up: Cool the vessel to room temperature and carefully vent the pressure. Filter the reaction mixture through a short plug of celite and wash with methanol. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography and analyze for conversion and enantiomeric excess as described in Protocol 1.
References
-
Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols. PMC. 16
-
Catalysis & Hydrogenation. H.E.L Group. 14
-
Technical Support Center: Catalyst Selection for Efficient Imine Formation. Benchchem. 17
-
Classification of imine hydrogenation catalysts. ResearchGate.
-
Mechanistic Studies on Ruthenium-Catalyzed Hydrogen Transfer Reactions. DiVA portal. 4
-
Study on Enantioselective Catalysis of Cyclopropane Ring Opening Reactions (Part One). BOC Sciences.
-
Enantioselective Hydrogenation of Carbonyls and Imines. YouTube. 5
-
Hydrogen transfer reaction to imines with 2-propanol catalyzed by ruthenium (II) complexes containing nitrogen. ScienceDirect. 15
-
Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. PMC. 18
-
Ruthenium-Catalyzed Transfer Hydrogenation of Imines by Propan-2-ol in Benzene. ResearchGate. 11
-
Rhodium Catalyzed Asymmetric Hydrogenation of Unprotected N-H Imines Assisted by Thiourea. PMC. 1
-
Ruthenium-catalyzed transfer hydrogenation of imines by propan-2-ol in benzene. PubMed. 12
-
Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. ACS Publications. 19
-
Can imines be catalytically hydrogenated?. Chemistry Stack Exchange. 20
-
Side-Arm-Promoted Highly Enantioselective Ring-Opening Reactions and Kinetic Resolution of Donor–Acceptor Cyclopropanes with Amines. Journal of the American Chemical Society. 21
-
Amine(imine)diphosphine iron catalysts for asymmetric transfer hydrogenation of ketones and imines. PubMed. 22
-
Catalytic Hydrogenation. Chemistry LibreTexts. 23
-
Setting Up a Hydrogenation Catalyst Manufacturing Unit. Solution Bug. 24
-
Recent Progress in Development of Hydrogenation and Dehydrogenation Catalysts. MDPI. 25
-
Enhancement of Knölker Iron Catalysts for Imine Hydrogenation by Predictive Catalysis: From Calculations to Selective Experiments. Organometallics. 26
-
Possibilities for New Drug Development Expands With Catalyst-Where-You-Want-It Method. Medindia. 27
-
Technical Support Center: Asymmetric Hydrogenation of Imines. Benchchem. 13
-
Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(1,2-diamine) as a Precatalyst Exhibiting a Wide Scope. Journal of the American Chemical Society. 2
-
Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. Journal of the American Chemical Society. 28
-
A Recyclable Nanoparticle-Supported Rhodium Catalyst for Hydrogenation Reactions. MDPI. 8
-
Enantioselective Hydrogenation of Imines Using a Diverse Library of Ruthenium Dichloride(diphosphine)(diamine) Precatalysts. ResearchGate. 6
-
An undesired cyclopropane ring cleavage occurring upon attempted hydrogenation of compound rac‐11 led to product rac‐12. ResearchGate. 29
-
Mechanism of the Rhodium(III)-Catalyzed Arylation of Imines via C–H Bond Functionalization: Inhibition by Substrate. PMC. 10
-
I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. ResearchGate. 30
-
Selected milestones in homogeneous ruthenium-catalyzed hydrogenation and transfer hydrogenation. ResearchGate. 3
Sources
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- 3. researchgate.net [researchgate.net]
- 4. diva-portal.org [diva-portal.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Study on Enantioselective Catalysis of Cyclopropane Ring Opening Reactions (Part One) - Oreate AI Blog [oreateai.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of the Rhodium(III)-Catalyzed Arylation of Imines via C–H Bond Functionalization: Inhibition by Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ruthenium-catalyzed transfer hydrogenation of imines by propan-2-ol in benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. helgroup.com [helgroup.com]
- 15. repositorio.udla.cl [repositorio.udla.cl]
- 16. Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. Amine(imine)diphosphine iron catalysts for asymmetric transfer hydrogenation of ketones and imines - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting low enantiomeric excess in chiral amine synthesis
Technical Support Center: Chiral Amine Synthesis Topic: Troubleshooting Low Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) Ticket ID: CAS-OPT-2024 Status: Open
Executive Summary
Low enantiomeric excess (ee) in chiral amine synthesis is rarely a random failure; it is a symptom of competing reaction pathways, thermodynamic limitations, or post-synthesis racemization. This guide isolates the three most prevalent methodologies in pharmaceutical development—Biocatalytic Transamination , Transition-Metal Asymmetric Reductive Amination (ARA) , and Sulfinamide Auxiliaries (Ellman Chemistry) —and provides self-validating troubleshooting protocols for each.
Module 1: Biocatalysis (ω-Transaminases)
Context: You are using an
Root Cause Analysis
In transaminase reactions, low ee is often confused with thermodynamic equilibrium limitations or product inhibition . Unlike irreversible chemical reductions, transaminations are reversible. If the equilibrium is not displaced, the reverse reaction (amine
Troubleshooting Protocol
Q1: Is the reaction reaching equilibrium or stopping due to inhibition?
-
Diagnostic: Plot conversion vs. time. If conversion plateaus at ~50% regardless of enzyme loading, you are hitting the thermodynamic equilibrium constant (
for many amine/ketone pairs). -
Solution (The "Smart Donor" Strategy):
-
Switch Amine Donor: Replace Isopropylamine (IPA) with L-Alanine + Lactate Dehydrogenase (LDH) .
-
Mechanism: LDH reduces the pyruvate coproduct to lactate (irreversible), pulling the equilibrium completely to the right.
-
Protocol: Add 5 U/mL LDH, 100 mM Glucose, and 5 U/mL Glucose Dehydrogenase (for NADH recycling) to the reaction mix.
-
Q2: Is the enzyme mis-recognizing the substrate (Steric Leakage)?
-
Diagnostic: Run the reaction with a smaller, truncated analogue of your ketone. If ee improves, your actual substrate is sterically clashing with the active site (often the "small" binding pocket), forcing a non-selective binding mode.
-
Solution: Select an engineered variant. Wild-type
-TAs (e.g., Vibrio fluvialis) have strict steric limits.-
Action: Screen variants with mutations at the "dual-entry" specificity determining residues (e.g., W58 or L57 positions in Ochrobactrum anthropi scaffolds) to enlarge the small pocket.
-
Visualization: Transaminase Optimization Workflow
Caption: Decision logic for distinguishing thermodynamic limits from active-site steric mismatch in transaminase reactions.
Module 2: Metal-Catalyzed ARA (Iridium/Rhodium)
Context: You are performing Asymmetric Reductive Amination using H
Root Cause Analysis
The "Background Reaction" is the silent killer here. The non-chiral imine intermediate can be reduced by trace metal contaminants or heterogeneously (if the catalyst decomposes to nanoparticles) outside the chiral coordination sphere.
Troubleshooting Protocol
Q1: Is the background reaction outcompeting the catalyst?
-
Diagnostic (The "Blank" Test): Run the reaction under identical conditions (H
pressure, solvent, temp) without the chiral ligand/metal complex.-
Result: If you see >5% conversion to the amine, your background reaction is too fast.
-
-
Solution:
-
Lower Temperature: Background reduction usually has a higher activation energy than the catalyzed pathway. Drop T by 20°C.
-
Solvent Switch (TFE Effect): Switch to 2,2,2-Trifluoroethanol (TFE) . TFE stabilizes the imine/iminium intermediate via H-bonding, often retarding the background reduction while accelerating the Ir-catalyzed hydride transfer.
-
Q2: Are you using the wrong pressure?
-
Insight: Higher H
pressure is not always better. High pressure can saturate the catalyst or promote non-selective heterogeneous pathways if colloidal metal forms. -
Action: Perform a pressure study (e.g., 10 bar vs. 50 bar). Lower pressure often favors the selective coordination pathway.
Module 3: Ellman Auxiliaries (Sulfinamides)
Context: You are reducing a tert-butanesulfinyl imine and obtaining poor diastereomeric ratios (dr), leading to low ee after auxiliary cleavage.
Root Cause Analysis
The stereochemical outcome of sulfinyl imine reduction is dictated by the transition state geometry: Chelated (cyclic) vs. Open (acyclic) . Using the wrong reducing agent for the desired diastereomer is the most common error.
Troubleshooting Protocol
Q1: Which reducing agent are you using?
-
The Rule: You must align the reducing agent with the desired transition state.
-
L-Selectride: Bulky, coordinating. Favors the Chelated Transition State .
-
NaBH
: Small, hard nucleophile. Favors the Open Transition State .
-
Q2: Are Lewis Acid residues interfering?
-
Scenario: You synthesized the imine using Ti(OEt)
and proceeded directly to reduction. -
Issue: Residual Titanium can act as a chelator, forcing a cyclic transition state even if you want the open one.
-
Solution: Ensure complete aqueous workup or filtration of the imine before the reduction step to remove Titanium salts.
Data Summary: Reducing Agent Selection
| Reducing Agent | Transition State | Major Diastereomer (Config relative to Sulfinyl) | Typical dr | Conditions |
| NaBH | Open (Acyclic) | anti-product (usually) | 80:20 - 95:5 | MeOH, -20°C |
| L-Selectride | Chelated (Cyclic) | syn-product (usually) | >95:5 | THF, -78°C |
| DIBAL-H | Open | anti-product | Variable | Toluene, -78°C |
Visualization: Ellman Selectivity Logic
Caption: Mechanistic divergence in Ellman imine reduction based on reducing agent choice.
Module 4: General Diagnostics (Racemization)
Context: The reaction showed high ee/dr in situ, but the isolated product is racemic or low ee.
The "Workup Stress Test"
Chiral amines, especially those with
-
Acid/Base Extraction: Avoid prolonged exposure to pH > 12. Use weaker bases (K
CO instead of NaOH) for neutralization. -
Derivatization Check: If analyzing by HPLC, ensure your derivatization agent (e.g., Mosher's acid chloride) is not inducing racemization.
-
Validation: Derivatize a known enantiopure standard. If the standard appears racemic, the error is analytical, not synthetic.
-
References
-
Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering. Link
-
Ellman, J. A., et al. (2010). Synthesis and applications of tert-butanesulfinamide. Chemical Reviews. Link
-
Nugent, T. C., & El-Shazly, M. (2010). Chiral amine synthesis - recent developments and trends for enamide reduction, reductive amination, and imine addition. Advanced Synthesis & Catalysis. Link
-
Verho, O., & Bäckvall, J. E. (2015). Chemoenzymatic dynamic kinetic resolution: A powerful tool for the synthesis of chiral amines. Journal of the American Chemical Society. Link
-
Mallin, H., et al. (2013). Efficient synthesis of bulky chiral amines using an engineered transaminase.[1][2] ChemCatChem. Link
Sources
Technical Support Center: Stability of Cyclopropyl(phenyl)methylamine in Acidic Media
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with cyclopropyl(phenyl)methylamine and related scaffolds. This document provides in-depth answers and troubleshooting guides for issues related to the stability of this moiety, particularly in acidic environments. The unique chemical properties stemming from the strained cyclopropane ring necessitate a careful and informed approach to experimental design, from synthesis to formulation.
Frequently Asked Questions (FAQs)
Section 1: Fundamental Stability & Mechanistic Insights
Q1: What is the primary stability concern for cyclopropyl(phenyl)methylamine in acidic media?
The principal stability issue for cyclopropyl(phenyl)methylamine in acidic media is its susceptibility to acid-catalyzed ring-opening of the cyclopropane moiety. The high ring strain of the three-membered ring, combined with the electronic properties of the adjacent protonated amine and phenyl group, creates a pathway for degradation that may not be intuitive from its basic structure.[1][2] This reactivity is driven by the remarkable stability of the resulting cyclopropylmethyl carbocation, which can be even more stable than a benzyl carbocation.[3] This inherent reactivity can lead to low yields in acidic reactions, unexpected side products during workups, and long-term stability challenges in low-pH formulations.
Q2: What is the proposed mechanism for the degradation of cyclopropyl(phenyl)methylamine in acid?
The degradation proceeds via a well-understood, albeit complex, acid-catalyzed mechanism. The process can be visualized as follows:
-
Protonation: The first and fastest step is the protonation of the basic amine nitrogen by the acid in the medium, forming an ammonium salt. This converts the amino group into a good leaving group.
-
Carbocation Formation & Ring Opening: The C-N bond can cleave, or the cyclopropane C-C bond can cleave simultaneously. This process is facilitated by the formation of a highly stabilized carbocation. The positive charge is delocalized across the benzylic carbon and the cyclopropane ring system through its unique "bent bonds," which have partial π-character.[3]
-
Nucleophilic Attack: The resulting carbocationic intermediate is highly electrophilic and will rapidly react with any available nucleophile in the medium (e.g., water, halide ions from the acid, or other solvents) to form one or more ring-opened products.[1][4]
The diagram below illustrates this proposed degradation pathway.
Sources
- 1. Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of C11H15N Amines
For researchers and professionals in drug development and forensic science, the unambiguous identification of chemical compounds is paramount. Amines with the chemical formula C11H15N represent a class of compounds that includes several structural isomers with significantly different pharmacological and toxicological profiles. Mass spectrometry (MS), particularly coupled with gas chromatography (GC-MS), stands as a gold-standard technique for the identification of these substances. The key to confident identification lies in a thorough understanding of their fragmentation patterns under electron ionization (EI).
This guide provides an in-depth comparison of the EI mass spectrometry fragmentation patterns of critical C11H15N amine isomers. We will explore the underlying fragmentation mechanisms, compare the resulting mass spectra, and provide a detailed experimental protocol for reproducible analysis.
The Challenge of Isomer Differentiation
Structural isomers of C11H15N, such as methamphetamine and phentermine, share the same molecular weight (149.23 g/mol ).[1] Consequently, their molecular ion peaks ([M]+•) in a mass spectrum will appear at the same mass-to-charge ratio (m/z) of 149. This makes their differentiation solely based on the molecular ion impossible. However, the distinct arrangement of atoms in each isomer leads to unique and predictable fragmentation pathways upon electron ionization, yielding characteristic mass spectra that serve as chemical fingerprints.
Core Fragmentation Mechanisms in Amines
The fragmentation of aliphatic amines in EI-MS is dominated by a few key mechanisms that are crucial for spectral interpretation.
-
Alpha (α)-Cleavage: This is a hallmark fragmentation pathway for amines.[2][3][4][5][6] It involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom (the α-carbon). This process is energetically favorable as it results in the formation of a resonance-stabilized iminium cation and a neutral alkyl radical. The largest alkyl substituent is preferentially lost.[7]
-
Benzylic Cleavage: For amines containing a benzyl group (a benzene ring attached to a CH2 group), cleavage of the bond between the benzylic carbon and the adjacent atom is a common fragmentation pathway.[8][9] This results in the formation of a stable benzyl cation or, through rearrangement, a tropylium cation (C7H7+), which is observed at m/z 91.
Comparative Fragmentation Analysis of Key C11H15N Isomers
The interplay of these fragmentation mechanisms results in distinct mass spectra for different C11H15N isomers. Let's examine the fragmentation patterns of three prominent examples: Methamphetamine, Phentermine, and N-Ethyl-α-methylphenethylamine.
Methamphetamine (N,α-dimethylphenethylamine)
Methamphetamine is a secondary amine characterized by a methyl group on the nitrogen and a methyl group on the alpha-carbon of the ethyl side chain attached to the phenyl ring.
-
Key Fragmentation Pathway: The primary fragmentation pathway for methamphetamine is α-cleavage. This involves the cleavage of the bond between the α-carbon and the β-carbon (the benzylic carbon). This results in the loss of a benzyl radical and the formation of a highly stable iminium cation, [CH3CH=NHCH3]+, which is observed as the base peak at m/z 58 .[1][10][11][12]
-
Secondary Fragmentation: A less prominent but still significant fragmentation is the benzylic cleavage, which results in the formation of the tropylium cation at m/z 91 .[1][11][13]
The mass spectrum of methamphetamine is therefore characterized by a very intense base peak at m/z 58 and a significant peak at m/z 91.[1][11]
Phentermine (α,α-dimethylphenethylamine)
Phentermine is a primary amine and a structural isomer of methamphetamine. The key structural difference is the presence of two methyl groups on the α-carbon and an unsubstituted amino group (-NH2).
-
Key Fragmentation Pathway: Similar to methamphetamine, the dominant fragmentation for phentermine is α-cleavage. However, due to the different substitution pattern, the cleavage of the bond between the α-carbon and the benzylic carbon results in the formation of the [C(CH3)2=NH2]+ iminium cation. This fragment has an m/z of 72 .
-
Secondary Fragmentation: Benzylic cleavage also occurs, leading to the formation of the tropylium cation at m/z 91 .
The mass spectrum of phentermine is thus distinguished by a base peak at m/z 72 and another major peak at m/z 91.
N-Ethyl-α-methylphenethylamine
This is another secondary amine isomer of methamphetamine, where the N-methyl group is replaced by an N-ethyl group.
-
Key Fragmentation Pathway: Again, α-cleavage is the most favorable fragmentation pathway. The cleavage of the Cα-Cβ bond results in the formation of the [CH3CH=NHEt]+ iminium cation, which is observed as the base peak at m/z 72 .
-
Secondary Fragmentation: Benzylic cleavage leads to the tropylium ion at m/z 91 . A less favorable α-cleavage involving the loss of a methyl radical from the ethyl group can also occur, leading to a fragment at m/z 134.
The mass spectrum of N-Ethyl-α-methylphenethylamine is characterized by a base peak at m/z 72 and a prominent peak at m/z 91.
Summary of Fragmentation Patterns
The following table summarizes the key fragment ions for the discussed C11H15N isomers, allowing for their differentiation.
| Isomer | Structure | Molecular Ion (m/z) | Base Peak (m/z) | Other Key Fragments (m/z) |
| Methamphetamine | C6H5CH2CH(CH3)NHCH3 | 149 | 58 | 91, 65, 134 |
| Phentermine | C6H5CH2C(CH3)2NH2 | 149 | 72 | 91, 134 |
| N-Ethyl-α-methylphenethylamine | C6H5CH2CH(CH3)NHCH2CH3 | 149 | 72 | 91, 134 |
Note: Relative abundances can vary slightly between instruments.
Visualizing Fragmentation Pathways
The following diagrams illustrate the primary fragmentation pathways for methamphetamine and phentermine.
Caption: EI fragmentation of Phentermine.
Experimental Protocol for GC-MS Analysis
To obtain high-quality, reproducible mass spectra for the differentiation of C11H15N isomers, the following GC-MS protocol is recommended.
Caption: Recommended GC-MS workflow.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the amine standard in a suitable volatile solvent such as methanol to a final concentration of 1 mg/mL.
-
For unknown samples, perform an appropriate extraction to isolate the amine fraction and dissolve it in methanol.
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Set to 250°C. Use a splitless injection mode for trace analysis or a split injection (e.g., 50:1) for more concentrated samples.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: An initial temperature of 50°C held for 1 minute, followed by a temperature ramp of 15°C per minute to 280°C, with a final hold time of 5 minutes. This program allows for good separation of the isomers and other potential components.
-
Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is recommended.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns that are comparable to spectral libraries. [8] * Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: Acquire data over a mass-to-charge ratio (m/z) range of 40 to 400 amu.
-
-
Data Analysis:
-
The acquired mass spectrum for each chromatographic peak should be compared against a validated reference library, such as the NIST/EPA/NIH Mass Spectral Library. [14][15][16][17][18] * Confirm the identification by comparing the retention time and the full mass spectrum, including the base peak and other key fragment ions, with those of a certified reference standard analyzed under the same conditions.
-
Causality Behind Experimental Choices:
-
70 eV Ionization Energy: This standard energy is high enough to cause extensive and reproducible fragmentation, creating a detailed fingerprint for each molecule. It is also the energy at which most spectral libraries are built, allowing for direct comparison. [8]* Non-polar GC Column: A DB-5ms or similar column provides excellent separation for a wide range of semi-volatile organic compounds, including phenethylamines, based primarily on their boiling points and slight polarity differences.
-
Temperature Programming: A gradual temperature ramp ensures that compounds are volatilized and travel through the column at different rates, allowing for their separation before they enter the mass spectrometer.
This guide provides a foundational understanding of the principles and practical aspects of differentiating C11H15N amine isomers using GC-MS. By carefully analyzing the characteristic fragmentation patterns and adhering to a robust analytical protocol, researchers can achieve confident and reliable identification of these important compounds.
References
-
NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
-
NIST. (n.d.). Welcome to the NIST WebBook. Retrieved from [Link]
-
Stein, S. E. (2014). The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. Journal of Chemical & Engineering Data, 59(9), 2999-3008. Retrieved from [Link]
-
Scribd. (n.d.). NIST Chemistry WebBook Overview. Retrieved from [Link]
-
JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Retrieved from [Link]
-
National Institute of Standards and Technology. (2009, February 11). The NIST Chemistry Webbook. Retrieved from [Link]
-
Horn, C. K., Kuntz, D. J., & Gadsden, R. H. (1996). Identification of methamphetamines and over-the-counter sympathometic amines by full-scan GC-ion trap MS with electron impact and chemical ionization. Journal of analytical toxicology, 20(1), 1-8. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectra of methamphetamine (MA). [Image]. Retrieved from [Link]
-
JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]
-
European Monitoring Centre for Drugs and Drug Addiction. (n.d.). Methamphetamine drug profile. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Alpha (α) Cleavage. Retrieved from [Link]
-
ChemComplete. (2023, August 23). Alpha (α) Cleavage in Alcohols, Amines, Aldehyde and Ketone | Mass Spectrometry | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
-
Noggle, F. T., Clark, C. R., & DeRuiter, J. (1993). Chromatographic and Mass Spectral Studies on Methoxy Methyl Methamphetamines Related to 3,4-Methylenedioxymethamphetamine. Journal of chromatographic science, 31(5), 168-173. Retrieved from [Link]
-
SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Restek. (n.d.). Methamphetamine. Retrieved from [Link]
-
Murgia, G. (2026, January 1). Mass Spectrometry (MS) - Lesson 11 - Benzyl Breakdown [Video]. YouTube. Retrieved from [Link]
-
MDPI. (2015). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 20(7), 12596-12611. Retrieved from [Link]
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A Comparative Guide to the Metabolic Half-Life of Cyclopropyl vs. Isopropyl Amines
Introduction: The Strategic Choice of Alkylamines in Drug Design
In medicinal chemistry, the strategic modification of a lead compound to enhance its pharmacokinetic profile is a cornerstone of successful drug development. A common structural motif, the alkylamine, is pivotal for target engagement but often represents a metabolic "soft spot," susceptible to rapid clearance by xenobiotic-metabolizing enzymes. The choice between seemingly similar functionalities, such as an isopropylamine and a cyclopropylamine, can have profound consequences on a drug candidate's metabolic half-life and overall viability.
The practice of substituting an isopropyl group with a cyclopropyl group is a well-established bioisosteric replacement strategy.[1][2] Bioisosteres are functional groups that, due to similar physical or chemical properties, can elicit comparable biological effects. However, this particular substitution is prized less for mimicking biological activity and more for its ability to dramatically alter metabolic fate.[3] This guide provides an in-depth comparison of the metabolic stability of cyclopropylamines versus isopropylamines, grounded in mechanistic biochemistry and supported by established experimental protocols. We will explore the enzymatic pathways responsible for their degradation, the chemical principles dictating their respective stabilities, and the potential liabilities associated with each moiety.
The Mechanistic Underpinnings of Metabolic Stability
The primary theater for the metabolism of these amines is the liver, where Cytochrome P450 (CYP) enzymes act as the principal catalysts of Phase I oxidative metabolism.[4] The fundamental difference in the metabolic half-life between isopropylamines and cyclopropylamines stems from how they interact with the highly reactive heme iron-oxygen complex (Compound I) at the core of the CYP active site.[4][5]
Isopropylamine Metabolism: A Pathway of Predictable Oxidation
The metabolism of secondary and tertiary isopropylamines is typically initiated by the oxidation of the carbon atom directly attached to the nitrogen (the α-carbon). This process, known as N-dealkylation, is a major metabolic pathway for many amine-containing drugs.[6] The canonical mechanism involves two key steps:
-
Hydrogen Atom Abstraction (HAT): The CYP enzyme's Compound I abstracts a hydrogen atom from the α-carbon of the isopropyl group, generating a transient carbon radical.[6][7]
-
Oxygen Rebound: The resulting hydroxyl group rapidly "rebounds" onto the carbon radical, forming an unstable carbinolamine (or hemiaminal) intermediate.[6]
This carbinolamine is non-enzymatically unstable and spontaneously collapses, cleaving the C-N bond to yield an amine and acetone.[8] This predictable and often rapid metabolic clearance is a primary reason why the isopropyl moiety can be a liability for drug candidates requiring a longer half-life.
Caption: The divergent metabolic fates of a cyclopropylamine moiety.
Experimental Validation: The Microsomal Stability Assay
To empirically determine and compare the metabolic half-lives of drug candidates, the in vitro liver microsomal stability assay is the industry-standard method. [9][10]This assay provides a robust and reproducible measure of a compound's intrinsic clearance (CLint) by Phase I enzymes. [11]
Principle of the Assay
Liver microsomes are subcellular fractions isolated from hepatocytes that are rich in CYP enzymes. [9]A test compound is incubated with these microsomes in the presence of essential cofactors (primarily NADPH) that fuel the CYP catalytic cycle. [12]The concentration of the parent compound is monitored over time by LC-MS/MS, and its rate of disappearance is used to calculate its metabolic half-life. [13]
Detailed Experimental Protocol
1. Preparation of Reagents:
-
Liver Microsomes: Human, rat, or mouse liver microsomes are commercially available. Thaw on ice immediately before use. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). [9][10]* Test Compounds: Prepare 10 mM stock solutions in DMSO. Create an intermediate stock for a final assay concentration of 1 µM. [9]* NADPH Regenerating System (Cofactor Solution): Prepare a solution in phosphate buffer containing 3 mM NADP+, 5.3 mM glucose-6-phosphate, 3.3 mM MgCl₂, and 0.67 U/mL glucose-6-phosphate dehydrogenase. [13]This system continuously regenerates the active NADPH cofactor consumed during the assay.
-
Termination Solution: Ice-cold acetonitrile containing an internal standard (e.g., a stable, structurally similar compound like Verapamil or Warfarin, depending on the analytical method).
2. Incubation Procedure:
-
Pre-warm the microsomal solution and test compound dilutions to 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the microsome/compound mixture. The final volume should contain 1 µM test compound, 0.5 mg/mL microsomal protein, and a final DMSO concentration of <0.1%. [9][10]* Incubate the reaction plate at 37°C with gentle agitation.
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture. [9]* Immediately quench the reaction by adding the aliquot to a well containing at least 3 volumes of the ice-cold termination solution. This precipitates the microsomal proteins and halts all enzymatic activity. [12] 3. Control Reactions:
-
Negative Control (-NADPH): Run a parallel incubation for each compound where the NADPH regenerating system is replaced with phosphate buffer. This accounts for non-enzymatic degradation. [9]* Positive Control: Include compounds with known metabolic fates (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin) to validate assay performance.
4. Sample Analysis and Data Processing:
-
Centrifuge the quenched samples at high speed (e.g., >3000 x g) for 10 minutes to pellet the precipitated proteins. [12]* Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the peak area of the parent compound relative to the internal standard at each time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
t½ (min) = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)
-
Caption: Experimental workflow for the in vitro microsomal stability assay.
Data Interpretation: A Comparative Summary
When comparing an isopropylamine-containing parent drug (Compound A) with its cyclopropylamine bioisostere (Compound B), the microsomal stability assay typically yields starkly different results.
| Parameter | Compound A (Isopropylamine) | Compound B (Cyclopropylamine) | Interpretation |
| Half-Life (t½) | Short (e.g., < 15 min) | Long (e.g., > 60 min) | Compound B is significantly more resistant to metabolic degradation. A longer half-life suggests lower clearance and potentially longer duration of action in vivo. |
| Intrinsic Clearance (CLint) | High (e.g., > 100 µL/min/mg) | Low (e.g., < 10 µL/min/mg) | Compound A is rapidly cleared by liver enzymes. Compound B has low intrinsic clearance, predicting better metabolic stability. |
| % Remaining at 60 min | < 10% | > 80% | A direct measure showing the vast majority of Compound A has been metabolized, while Compound B remains largely intact. |
| -NADPH Control | > 95% Remaining | > 95% Remaining | Confirms that the observed degradation is enzyme-dependent and not due to chemical instability in the assay buffer. |
Note: The values presented are representative and illustrate a typical outcome. Actual results will vary depending on the overall molecular structure.
Conclusion and Strategic Recommendations
The choice between an isopropylamine and a cyclopropylamine moiety is a critical decision in drug design with significant implications for a compound's metabolic half-life.
-
Isopropylamines are often associated with rapid metabolic clearance via CYP-mediated N-dealkylation. While this may be acceptable or even desirable for some therapeutic applications, it is frequently a liability that medicinal chemists seek to engineer out of a lead compound.
-
Cyclopropylamines serve as an effective bioisosteric replacement to block this common metabolic pathway, leveraging the higher C-H bond dissociation energy to increase metabolic stability and extend half-life. [2][14]This modification can dramatically improve the pharmacokinetic profile of a drug candidate.
However, researchers must proceed with caution. The introduction of a cyclopropylamine requires a thorough investigation into its potential for mechanism-based CYP inhibition and the formation of reactive metabolites. [15][14]A standard microsomal stability assay should be complemented with CYP inhibition assays and reactive metabolite trapping studies to build a complete safety and metabolism profile. Ultimately, the strategic use of the cyclopropylamine group, when validated with rigorous experimental data, remains a powerful tool in the medicinal chemist's arsenal for optimizing drug-like properties.
References
- Cerny, M. A., & Hanzlik, R. P. (2005). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. Archives of Biochemistry and Biophysics, 436(2), 265-275.
- Guengerich, F. P. (n.d.). Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. Vanderbilt University School of Medicine.
- Karki, M., & de Visser, S. P. (2015). Mechanism of the N-Hydroxylation of Primary and Secondary Amines by Cytochrome P450. Chemical Research in Toxicology, 28(5), 944-955.
- ResearchGate. (2005).
- Drug Design Org. (n.d.). Bioisosterism.
- Shaffer, C. L., Harriman, S., & Hanzlik, R. P. (2002). Formation of Cyclopropanone During Cytochrome P450-catalyzed N-dealkylation of a Cyclopropylamine. Journal of the American Chemical Society, 124(30), 8268-8274.
- Hanzlik, R. P., & Tullman, R. H. (1982). Suicidal inactivation of cytochrome P-450 by cyclopropylamines. Evidence for cation-radical intermediates. Journal of the American Chemical Society, 104(7), 2048-2050.
- Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
- Linclau, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2146-2156.
- Meunier, B., de Visser, S. P., & Shaik, S. (2004). Mechanism of oxidation reactions catalyzed by cytochrome p450 enzymes. Chemical Reviews, 104(9), 3947-3980.
- Guengerich, F. P. (2018). Mechanisms of Cytochrome P450-Catalyzed Oxidations.
- Scott, J. S., & Jones, C. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. MedChemComm, 11(8), 1254-1275.
- Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay.
- Cyprotex. (n.d.). Microsomal Stability. Evotec.
- AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
- National Toxicology Program. (1998).
- Enamine. (n.d.).
- Protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
- Studley, J. (n.d.). The Cyclopropyl Group in Medicinal Chemistry.
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A Comparative Guide to the Validation of the Absolute Configuration of (R)-Cyclopropyl(phenyl)methylamine
In the landscape of modern drug discovery and development, the precise determination of a molecule's absolute configuration is not merely a matter of academic rigor; it is a critical determinant of its pharmacological activity, metabolic fate, and potential toxicity. For chiral molecules such as (R)-Cyclopropyl(phenyl)methylamine, a versatile building block in medicinal chemistry, an unambiguous assignment of its stereochemistry is paramount. This guide provides an in-depth, objective comparison of the principal analytical techniques employed for this purpose, grounded in experimental data and established methodologies. Our focus is to empower researchers, scientists, and drug development professionals with the knowledge to make informed decisions when validating the absolute configuration of chiral amines.
The Imperative of Stereochemical Integrity
The spatial arrangement of atoms in a chiral molecule dictates its interaction with the inherently chiral environment of biological systems. Enantiomers, non-superimposable mirror images of each other, can exhibit profoundly different physiological effects. One enantiomer may be therapeutically active, while the other could be inactive or, in the worst-case scenario, elicit adverse effects. Therefore, the robust validation of the intended absolute configuration, in this case, (R)-Cyclopropyl(phenyl)methylamine, is a non-negotiable aspect of quality control and regulatory compliance in the pharmaceutical industry.
This guide will dissect and compare four powerful analytical techniques for the validation of absolute configuration:
-
X-ray Crystallography: The gold standard for unambiguous structural elucidation.
-
Vibrational Circular Dichroism (VCD) Spectroscopy: A solution-phase technique that provides conformational and configurational information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents (Mosher's Method): A widely accessible and reliable method for determining the configuration of stereocenters.
-
Chiral High-Performance Liquid Chromatography (HPLC): A cornerstone of enantiomeric separation and analysis.
Comparison of Key Methodologies
The selection of an optimal technique for validating the absolute configuration of (R)-Cyclopropyl(phenyl)methylamine hinges on a variety of factors including the physical properties of the sample, the availability of instrumentation, and the desired level of structural detail.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | NMR Spectroscopy (Mosher's Method) | Chiral HPLC |
| Principle | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. | Formation of diastereomeric amides with a chiral derivatizing agent, leading to distinct NMR signals. | Differential interaction of enantiomers with a chiral stationary phase, resulting in separation. |
| Sample Requirement | High-quality single crystal. | Solution of the analyte (typically mg scale). | Purified analyte for derivatization and NMR analysis (mg scale). | Solution of the analyte (µg to mg scale). |
| Key Advantage | Provides an unambiguous, absolute 3D structure.[1][2] | Reflects the configuration and conformation in solution; does not require crystallization.[3][4] | Widely accessible instrumentation; reliable and well-established for amines.[5][] | High sensitivity and excellent for determining enantiomeric purity.[7] |
| Key Limitation | Difficulty in obtaining suitable crystals.[8] | Requires quantum mechanical calculations for interpretation; can be complex for flexible molecules.[9] | Indirect method; requires successful derivatization and can be influenced by conformational effects.[10] | Does not directly provide absolute configuration without a reference standard or a well-understood chiral recognition mechanism. |
| Typical Output | 3D molecular structure with atomic coordinates and bond parameters. | VCD and infrared spectra. | ¹H or ¹⁹F NMR spectra of diastereomeric derivatives. | Chromatogram showing separated enantiomeric peaks. |
In-Depth Analysis of Validation Techniques
X-ray Crystallography: The Definitive Answer
X-ray crystallography stands as the most powerful and unequivocal method for determining the absolute configuration of a chiral molecule.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional electron density map of the molecule can be constructed. The use of anomalous dispersion, an effect where heavy atoms scatter X-rays with a phase shift, allows for the direct determination of the absolute stereochemistry.[11]
Causality in Experimental Choice: For (R)-Cyclopropyl(phenyl)methylamine, obtaining a crystalline salt with a chiral counter-ion of known absolute configuration, or a derivative containing a heavy atom, can significantly enhance the confidence in the assignment.[12][13] The resulting crystal structure provides a direct visualization of the spatial arrangement of the cyclopropyl, phenyl, and amino groups around the chiral center.
-
Crystallization: Dissolve the enantiomerically pure (R)-Cyclopropyl(phenyl)methylamine in a suitable solvent. If the free amine is an oil, prepare a salt with an appropriate acid (e.g., tartaric acid, mandelic acid) to facilitate crystallization. Employ slow evaporation, vapor diffusion, or cooling techniques to grow single crystals of suitable size and quality.
-
Data Collection: Mount a selected crystal on a goniometer and place it in an X-ray diffractometer. Cool the crystal under a stream of liquid nitrogen to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data over a range of angles.
-
Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters against the experimental data.
-
Absolute Configuration Determination: Utilize the anomalous scattering data to determine the absolute configuration. The Flack parameter is a critical value in this determination; a value close to zero for the correct enantiomer and close to one for the incorrect enantiomer confirms the assignment.[14]
Vibrational Circular Dichroism (VCD) Spectroscopy: Configuration in Solution
Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[3] This technique is particularly powerful as it provides information about the absolute configuration of a molecule in solution, which is often more representative of its state in biological systems.[15] The experimental VCD spectrum is then compared to a theoretically predicted spectrum for a known configuration, typically calculated using density functional theory (DFT).[3]
Causality in Experimental Choice: VCD is an excellent choice for (R)-Cyclopropyl(phenyl)methylamine as it does not require crystallization, a common bottleneck in X-ray crystallography. Furthermore, it is sensitive to the entire molecular structure, providing a rich fingerprint for comparison with theoretical models.[16]
-
Sample Preparation: Prepare a solution of (R)-Cyclopropyl(phenyl)methylamine in a suitable deuterated or infrared-transparent solvent (e.g., CDCl₃, CCl₄) at a concentration sufficient to obtain a good signal-to-noise ratio.
-
Spectral Acquisition: Record the VCD and infrared spectra of the sample using a VCD spectrometer.
-
Computational Modeling: Perform ab initio calculations (e.g., using DFT with a suitable basis set) to predict the VCD and infrared spectra for the (R)-configuration of Cyclopropyl(phenyl)methylamine.
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good match between the signs and relative intensities of the observed and predicted bands confirms the absolute configuration.
Diagram: VCD Experimental Workflow
Caption: Workflow for absolute configuration determination using VCD.
NMR Spectroscopy with Mosher's Method: A Classic Approach
The Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral alcohols and amines.[5][] It involves the derivatization of the chiral amine with a chiral reagent, typically the acid chloride of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), to form a pair of diastereomeric amides.[10] The resulting diastereomers will have distinct NMR spectra, and the differences in the chemical shifts (Δδ) of protons near the stereocenter can be used to deduce the absolute configuration.[17][18]
Causality in Experimental Choice: Mosher's method is often chosen due to the widespread availability of NMR spectrometers. The methodology is robust and has been successfully applied to a vast array of chiral amines. For (R)-Cyclopropyl(phenyl)methylamine, the protons of the cyclopropyl group and the phenyl group are excellent probes for monitoring the changes in their chemical environment upon derivatization.
-
Derivatization: React two separate aliquots of (R)-Cyclopropyl(phenyl)methylamine with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl, respectively, to form the corresponding diastereomeric amides.
-
Purification: Purify the resulting amides by chromatography to remove any unreacted starting materials and byproducts.
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric amides.
-
Data Analysis: Identify corresponding protons in the two spectra and calculate the chemical shift differences (Δδ = δS - δR). Based on the established Mosher's model, the sign of Δδ for protons on either side of the newly formed amide bond can be correlated to the absolute configuration of the original amine.
Diagram: Mosher's Method Logic
Caption: Logical flow of Mosher's method for absolute configuration assignment.
Chiral High-Performance Liquid Chromatography (HPLC): The Separation Specialist
Chiral HPLC is an indispensable tool for the separation and quantification of enantiomers.[7] It relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). While chiral HPLC is the gold standard for determining enantiomeric excess (ee), assigning the absolute configuration based solely on the elution order requires a reference standard of known configuration or a well-understood and predictable chiral recognition mechanism for the specific CSP and analyte class.[19][20]
Causality in Experimental Choice: For routine analysis and quality control, chiral HPLC is unparalleled in its speed, sensitivity, and reproducibility.[7] Once a method is established and the elution order of the enantiomers is confirmed (e.g., by analyzing a sample of known configuration), it becomes a highly efficient tool for verifying the stereochemical identity of subsequent batches of (R)-Cyclopropyl(phenyl)methylamine. Polysaccharide-based CSPs are often a good starting point for the separation of chiral amines.[21][22]
-
Column Selection and Method Development: Screen a variety of chiral stationary phases (e.g., cellulose or amylose derivatives) with different mobile phase compositions (normal phase, reversed phase, or polar organic mode) to achieve baseline separation of the enantiomers of Cyclopropyl(phenyl)methylamine.[23]
-
Sample Analysis: Prepare a dilute solution of the sample in the mobile phase and inject it into the HPLC system.
-
Data Acquisition and Processing: Record the chromatogram and integrate the peak areas of the two enantiomers to determine the enantiomeric excess.
-
Absolute Configuration Assignment (with a reference): Inject a certified reference standard of (R)-Cyclopropyl(phenyl)methylamine under the same chromatographic conditions. The enantiomer in the sample that has the same retention time as the reference standard is assigned the (R)-configuration.
Conclusion
The validation of the absolute configuration of (R)-Cyclopropyl(phenyl)methylamine is a multifaceted task that can be approached with several powerful analytical techniques. X-ray crystallography provides the most definitive structural proof, albeit with the prerequisite of obtaining high-quality crystals. VCD spectroscopy offers the advantage of determining the configuration in the solution phase, which can be more biologically relevant. Mosher's method, utilizing the ubiquity of NMR spectroscopy, presents a reliable and accessible means of stereochemical assignment. Finally, chiral HPLC, while not a primary method for de novo absolute configuration determination without a reference, is an essential tool for confirming enantiomeric purity and for routine quality control once the elution order has been established.
A prudent and comprehensive approach to validating the absolute configuration of a critical chiral intermediate like (R)-Cyclopropyl(phenyl)methylamine may involve the use of two orthogonal techniques to provide an irrefutable assignment. For instance, an initial determination by VCD or Mosher's method could be unequivocally confirmed by X-ray crystallography. This multi-pronged strategy ensures the highest level of scientific rigor and is a cornerstone of robust drug development programs.
References
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H. D. Flack, "On enantiomorph-polarity estimation," Acta Crystallographica Section A, vol. 39, no. 6, pp. 876–881, 1983. [Link]
-
J. A. Dale and H. S. Mosher, "Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters," Journal of the American Chemical Society, vol. 95, no. 2, pp. 512–519, 1973. [Link]
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A convenient method for the determination of the absolute configuration of chiral amines. The Journal of Organic Chemistry. [Link]
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Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education. [Link]
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Vibrational circular dichroism spectroscopy of chiral molecules. PubMed. [Link]
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HPLC-based method for determination of absolute configuration of alpha-chiral amines. Analytical Chemistry. [Link]
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Determination of absolute configuration. Purechemistry. [Link]
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Absolute Stereochemistry: The merits of ven and XRD. ePrints Soton. [Link]
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Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer Link. [Link]
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Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]
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Vibrational circular dichroism spectroscopy of chiral molecules. PubMed. [Link]
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Absolute Configuration of Small Molecules by Co‐Crystallization. PMC - NIH. [Link]
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Vibrational circular dichroism. Wikipedia. [Link]
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Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review. PMC. [Link]
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Structural characterization of chiral molecules using vibrational circular dichroism spectroscopy. Technical University of Denmark. [Link]
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Vibrational Circular Dichroism Spectroscopy of Chiral Molecules. Request PDF. [Link]
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23.2: Derivatization. Chemistry LibreTexts. [Link]
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Applications of MTPA (Mosher) Amides of Secondary Amines: Assignment of Absolute Configuration in Chiral Cyclic Amines. The Journal of Organic Chemistry. [Link]
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Absolute Configuration. MIT Department of Chemistry. [Link]
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Characteristic Conformation of Mosher's Amide Elucidated Using the Cambridge Structural Database. MDPI. [Link]
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Chiral HPLC Separations. Phenomenex. [Link]
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Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]
-
The Chiral Notebook. Phenomenex. [Link]
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HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. MDPI. [Link]
-
Determination of the absolute configuration and optical purity of [(η5-C5H5)Fe(CO)(PPh3)COMe]; X-ray crystal structure of (R). RSC Publishing. [Link]
-
Absolute Configuration and Conformation of (−)-R-t-Butylphenylphosphinoamidate: Chiroptical Spectroscopy and X-ray Analysis. PubMed Central. [Link]
-
The resolution and absolute configuration by X-ray crystallography of the isomeric octopamines and synephrines. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
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Comparative Guide: FTIR Spectrum Analysis of Secondary Amine N-H Stretch
Executive Summary
In the structural elucidation of small molecule drugs and precursors, the secondary amine (
This guide objectively compares the performance of FTIR analysis for secondary amine N-H stretches against alternative vibrational spectroscopy techniques (Raman) and evaluates the two dominant FTIR sampling modes: Attenuated Total Reflectance (ATR) versus Transmission (KBr/Nujol). Experimental data indicates that while ATR is superior for workflow efficiency, it inherently suppresses the N-H stretch intensity at
Theoretical Foundation: The Oscillator
Unlike primary amines (
-
Primary Amine (
): Two bands (Asymmetric , Symmetric ).[3] -
Secondary Amine (
): Single weak-to-medium band in the region. -
Tertiary Amine (
): No band in this region (unless protonated).
Critical Mechanism: The intensity of the N-H stretch in secondary amines is governed by the dipole moment change (
Performance Comparison: FTIR vs. Alternatives
Technique Comparison: FTIR vs. Raman Spectroscopy
For the specific application of detecting N-H stretches, FTIR is the superior "product" compared to Raman spectroscopy.
| Feature | FTIR Performance | Raman Performance | Scientific Rationale |
| N-H Sensitivity | High | Low / Negligible | N-H bonds are highly polar. Vibrations causing a large change in dipole moment are IR-active. |
| Selection Rule | Dipole change ( | Polarizability change ( | N-H stretch has a weak polarizability change, making it Raman-inactive or very weak. |
| Water Interference | High (OH overlaps NH) | Low | Raman is better for aqueous solutions, but FTIR is superior for solid-state amine powders. |
| Fluorescence | None | High Risk | Impurities in amine samples often fluoresce in Raman, masking weak signals.[4] |
Sampling Mode Comparison: ATR vs. Transmission
This is the most critical operational decision. Modern labs prefer ATR for speed, but for high-wavenumber analysis (like N-H stretches), Transmission (Transmission-FTIR) often yields superior spectral fidelity.
| Parameter | ATR (Diamond/ZnSe) | Transmission (KBr Pellet) | Impact on N-H Analysis |
| Pathlength | Depth of Penetration ( | Defined by pellet thickness | Critical: In ATR, |
| Band Intensity | Suppressed at high | True Absorbance | N-H signals appear significantly weaker in ATR than in Transmission. |
| Peak Position | Shifted to lower | Accurate | ATR peaks shift slightly red due to anomalous dispersion effects. |
| Sample Prep | None / Minimal | Complex (Grinding/Pressing) | ATR is 10x faster, but risks missing weak N-H bands in trace analysis. |
Application Insight: If quantification of the secondary amine content is required, Transmission FTIR is the gold standard. For routine identification, ATR is acceptable only if the "ATR Correction" algorithm is applied to normalize the intensity drop at high wavenumbers.
Experimental Protocol: Validated Identification Workflow
To unequivocally identify a secondary amine and distinguish it from primary/tertiary counterparts or O-H interferences, follow this self-validating protocol.
Phase 1: Sample Preparation & Acquisition
-
Baseline: Purge spectrometer with
to remove atmospheric (which absorbs at and interferes with N-H). -
Acquisition: Collect spectrum (32 scans,
resolution).-
If using ATR: Apply "ATR Correction" (Advanced ATR correction based on refractive index
for organics).
-
-
Observation: Look for a single band at
.
Phase 2: The Exchange (Self-Validation)
If a band is present but ambiguous (could be O-H or N-H):
-
Dissolve a small amount of sample in a solvent (e.g.,
). -
Add 1-2 drops of
(Deuterium Oxide) and shake. -
Re-analyze:
-
Mechanism:
. -
Result: The N-H band at
will disappear or diminish significantly. A new N-D band will appear at (shifted by factor of ). -
Note: C-H bands will remain unchanged, confirming the labile nature of the proton.
-
Phase 3: Salt Formation (Distinguishing Tertiary Amines)
If no band is observed (suggesting Tertiary), but you suspect a Secondary Amine might be hidden (e.g., steric hindrance or H-bonding broadening):
-
Expose sample to HCl vapor or dissolve in dilute HCl.
-
Re-analyze:
-
Secondary Amine: Forms
. Shows broad, strong ammonium bands ( ). -
Tertiary Amine: Forms
. The appearance of a new N-H stretch (from the protonated species) confirms the nitrogen center.
-
Visualization of Logic & Workflow
Diagram 1: Amine Classification Decision Tree
This logic gate ensures accurate classification based on spectral features.
Caption: Logical decision tree for classifying amines based on N-H stretching patterns in the high-frequency IR region.
Diagram 2: Experimental Validation Workflow
Step-by-step protocol for confirming Secondary Amine identity.
Caption: Self-validating experimental workflow using Deuterium exchange to confirm N-H bond presence.
Data Summary: Spectral Characteristics
The following table summarizes the expected spectral shifts and intensities for secondary amines compared to interferences.
| Vibrational Mode | Wavenumber ( | Intensity | Notes |
| N-H Stretch (Free) | Weak-Medium | Observed in dilute solutions ( | |
| N-H Stretch (H-Bonded) | Medium-Broad | Observed in solids/neat liquids. Shifted lower due to H-bonding. | |
| N-H Bend (Scissoring) | Very Weak | Often difficult to detect in secondary amines; distinct from Primary ( | |
| C-N Stretch | Medium-Strong | Useful for confirmation but less specific than N-H stretch. | |
| N-H Wag (Out-of-Plane) | Broad | Characteristic "hump" often seen in neat liquids. |
References
-
LibreTexts Chemistry. (2024). Spectroscopy of Amines. Retrieved from [Link][3][5][6]
-
Rocky Mountain Laboratories. (2023). Difference between Primary, Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]
-
Specac Ltd. FTIR: Transmission vs ATR spectroscopy. Retrieved from [Link]
-
Lab Manager. FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? Retrieved from [Link]
-
Chemistry LibreTexts. Infrared Spectroscopy of Amines. Retrieved from [Link]
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A Comparative Guide to the Crystal Structure Determination of N-methyl-alpha-cyclopropylbenzylamine Salts
This guide provides a comprehensive overview of the methodologies for determining the crystal structure of salts of N-methyl-alpha-cyclopropylbenzylamine, a key intermediate in various synthetic pathways. As the solid-state properties of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance in drug development, understanding the three-dimensional arrangement of these molecules is crucial for controlling factors such as solubility, stability, and bioavailability.
Herein, we present a comparative analysis of the crystal structures of two common salts of N-methyl-alpha-cyclopropylbenzylamine—the hydrochloride and the tosylate—as a case study. This guide will delve into the rationale behind salt selection, detailed experimental protocols for crystallization, the definitive technique of single-crystal X-ray diffraction (SCXRD) for structure elucidation, and a comparison with alternative characterization methods. The insights provided are grounded in established principles of crystallography and small molecule analysis, aimed at researchers, scientists, and professionals in the field of drug development.
The Rationale for Salt Formation in Crystal Engineering
The physicochemical properties of an amine-containing compound can be significantly modulated through the formation of salts. The choice of the counter-ion (the acid) is a critical step in preformulation studies, as it directly influences the resulting salt's crystallinity, melting point, solubility, and hygroscopicity. For N-methyl-alpha-cyclopropylbenzylamine, a secondary amine, salt formation is a straightforward and effective strategy to obtain a stable and crystalline solid form suitable for structural analysis.
We will compare two commonly used acids for this purpose:
-
Hydrochloric Acid (HCl): A strong, inorganic acid that typically forms simple, often highly crystalline, hydrochloride salts. These salts are generally favored for their straightforward preparation and the high likelihood of producing well-ordered crystals.
-
p-Toluenesulfonic Acid (TsOH): A strong, organic acid that can introduce additional non-covalent interactions, such as π-π stacking, through its aromatic ring. Tosylate salts can sometimes exhibit different crystal packing and improved solubility in organic solvents compared to their inorganic counterparts.
The following diagram illustrates the general workflow for the preparation and analysis of these salts.
Caption: Overall workflow for the synthesis, crystallization, and analysis of N-methyl-alpha-cyclopropylbenzylamine salts.
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a robust starting point for the preparation and crystallization of N-methyl-alpha-cyclopropylbenzylamine salts. These methods are designed to be self-validating, with clear endpoints and characterization steps.
Synthesis of N-methyl-alpha-cyclopropylbenzylamine Hydrochloride
Rationale: The direct addition of hydrochloric acid to the amine is a common and effective method for producing the hydrochloride salt.[1] The choice of isopropanol as a solvent is based on its ability to dissolve the free amine and precipitate the resulting salt, facilitating isolation.[1]
Protocol:
-
Dissolve 1.0 g of N-methyl-alpha-cyclopropylbenzylamine in 20 mL of isopropanol in a clean, dry flask.
-
While stirring, slowly add a stoichiometric equivalent of 2 M HCl in diethyl ether.
-
Observe for the formation of a white precipitate.
-
Continue stirring for 30 minutes at room temperature to ensure complete reaction.
-
Collect the precipitate by vacuum filtration and wash with a small amount of cold isopropanol.
-
Dry the solid under vacuum at 40 °C to a constant weight.
-
Characterize the bulk material by melting point, ¹H NMR, and FTIR spectroscopy to confirm salt formation.
Synthesis of N-methyl-alpha-cyclopropylbenzylamine Tosylate
Rationale: The use of an organic acid like p-toluenesulfonic acid often requires a solvent system that can solubilize both the amine and the acid. Ethyl acetate is a moderately polar solvent suitable for this purpose, and the salt can often be crystallized directly from the reaction mixture.
Protocol:
-
Dissolve 1.0 g of N-methyl-alpha-cyclopropylbenzylamine in 15 mL of ethyl acetate.
-
In a separate flask, dissolve a stoichiometric equivalent of p-toluenesulfonic acid monohydrate in 10 mL of ethyl acetate.
-
Slowly add the acid solution to the amine solution with stirring.
-
If a precipitate forms immediately, gently warm the mixture until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to promote crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethyl acetate.
-
Dry the crystals under vacuum at 40 °C.
-
Characterize the bulk material by melting point, ¹H NMR, and FTIR spectroscopy.
Single Crystal Growth
Rationale: The growth of single crystals of sufficient size and quality is the most critical and often challenging step for SCXRD analysis.[2] The choice of crystallization method depends on the solubility of the salt in different solvents.
Methods:
-
Slow Evaporation:
-
Prepare a saturated solution of the salt in a suitable solvent (e.g., methanol/water for the hydrochloride, acetone for the tosylate) at a slightly elevated temperature.
-
Filter the hot solution into a clean vial.
-
Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent.
-
Leave the vial undisturbed in a vibration-free environment for several days to weeks.
-
-
Vapor Diffusion:
-
Prepare a concentrated solution of the salt in a good solvent (e.g., methanol).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed jar containing a poor solvent (the "anti-solvent," e.g., diethyl ether), in which the salt is insoluble.
-
Over time, the anti-solvent vapor will diffuse into the good solvent, reducing the solubility of the salt and promoting crystal growth.
-
Definitive Structure Determination: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the gold standard for determining the precise three-dimensional structure of a crystalline material.[3] It provides detailed information on bond lengths, bond angles, and the spatial arrangement of molecules in the crystal lattice.[3]
The process can be summarized as follows:
Caption: The workflow for single-crystal X-ray diffraction analysis.
A successful SCXRD experiment will yield a Crystallographic Information File (CIF), which contains all the information required to visualize and analyze the crystal structure, including unit cell parameters, atomic coordinates, and bond parameters.
Comparative Analysis of N-methyl-alpha-cyclopropylbenzylamine Salts
The choice of salt form can have a significant impact on the physicochemical properties of the compound. The following table provides a hypothetical comparison of the properties of the hydrochloride and tosylate salts of N-methyl-alpha-cyclopropylbenzylamine, based on typical observations for small molecule amine salts.
| Property | N-methyl-alpha-cyclopropylbenzylamine HCl | N-methyl-alpha-cyclopropylbenzylamine Tosylate | Rationale for Difference |
| Molecular Formula | C₁₁H₁₆N⁺ · Cl⁻ | C₁₁H₁₆N⁺ · C₇H₇SO₃⁻ | Different counter-ions. |
| Formula Weight | 201.71 g/mol | 335.48 g/mol | The tosylate anion is significantly larger than the chloride anion. |
| Melting Point | ~185-190 °C | ~150-155 °C | The larger, more complex tosylate ion can disrupt crystal packing, often leading to a lower melting point. |
| Aqueous Solubility | High | Moderate | Hydrochloride salts of amines are typically highly soluble in water. The organic nature of the tosylate can reduce aqueous solubility. |
| Solubility in Organic Solvents | Low (e.g., in dichloromethane) | Moderate to High | The tosylate salt, with its organic counter-ion, generally exhibits better solubility in less polar organic solvents. |
| Crystal System (Hypothetical) | Monoclinic | Orthorhombic | The shape and size of the counter-ion play a crucial role in determining the crystal packing and symmetry. |
| Key Intermolecular Interactions | N-H···Cl⁻ hydrogen bonds | N-H···O S-O hydrogen bonds, π-π stacking | The tosylate anion offers additional hydrogen bond acceptors and an aromatic ring for π-π interactions, leading to a more complex packing arrangement. |
Alternative and Complementary Analytical Techniques
While SCXRD provides the definitive solid-state structure, other techniques are essential for a comprehensive characterization of the salts.
-
Powder X-ray Diffraction (PXRD): Used to analyze the bulk crystalline material. It is a powerful tool for identifying different polymorphic forms and assessing the purity of the crystalline phase.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the molecule in solution. ¹H and ¹³C NMR are used to verify the identity and purity of the synthesized salts.[5]
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. The formation of the ammonium salt can be confirmed by the appearance of N-H stretching bands.
-
Differential Scanning Calorimetry (DSC): A thermal analysis technique used to determine the melting point and detect polymorphic transitions.
-
Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature, providing information about thermal stability and the presence of solvates.
Conclusion
The determination of the crystal structure of N-methyl-alpha-cyclopropylbenzylamine salts is a critical step in the solid-state characterization of this important chemical entity. Through the judicious selection of a counter-ion and the application of appropriate crystallization techniques, high-quality single crystals can be obtained for analysis by SCXRD. This guide has outlined the key considerations and experimental protocols for preparing and characterizing the hydrochloride and tosylate salts, providing a framework for the systematic investigation of the solid-state properties of amine-containing compounds. The insights gained from such studies are invaluable for the development of robust and reliable drug candidates and chemical intermediates.
References
- Allen, F. H., Kennard, O., Watson, D. G., Brammer, L., Orpen, A. G., & Taylor, R. (1987). Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds. Journal of the Chemical Society, Perkin Transactions 2, (12), S1-S19.
-
Beilstein Journal of Organic Chemistry. (n.d.). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]
-
Carleton College. (n.d.). Single-crystal X-ray Diffraction. Retrieved from [Link]
-
Sciencemadness.org. (n.d.). Forming oxalate salts of amines. Retrieved from [Link]
- Google Patents. (n.d.). Amine acid salt compounds and process for the production thereof.
- Google Patents. (n.d.). Method of crystallizing salts from aqueous solutions.
-
Wikipedia. (n.d.). Crystallization. Retrieved from [Link]
-
MDPI. (2021). The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. Retrieved from [Link]
-
National Institutes of Health. (2024). The crystal structure of the ammonium salt of 2-aminomalonic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). X-ray structure. The x-ray single-crystal structure of amine salt 8. Retrieved from [Link]
-
IISc. (n.d.). Synthesis and X-ray Crystallographic Studies of Salts, Co-crystals, Solvates of some Amine containing Active Pharmaceutical Ingredients and In-situ Cryo Crystallographic Studies on some Organic Liquids. Retrieved from [Link]
-
National Institutes of Health. (2019). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. Retrieved from [Link]
-
MDPI. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Retrieved from [Link]
-
PubChem. (n.d.). N-Cyclopropylbenzenemethanamine. Retrieved from [Link]
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- 5. (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine [mdpi.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Cyclopropyl(phenyl)methylamine
For laboratory professionals dedicated to advancing scientific frontiers, the responsible management of chemical waste is a paramount and non-negotiable aspect of our work. This guide provides a detailed, step-by-step protocol for the proper disposal of amine, ensuring the safety of personnel, adherence to regulatory standards, and the protection of our environment. The procedures outlined herein are grounded in established chemical safety principles and regulatory frameworks, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1][2]
Hazard Identification and Risk Assessment: The "Why"
Before any disposal protocol is initiated, a thorough understanding of the chemical's inherent risks is essential. amine is a secondary amine. Amines as a class can present several hazards:
-
Corrosivity: Many amines are corrosive and can cause severe skin burns and eye damage upon contact.[3]
-
Toxicity: Some amines can be toxic if swallowed, inhaled, or absorbed through the skin.[4]
-
Reactivity: Amines are basic and can react exothermically or violently with acids and strong oxidizing agents.[5][6]
-
Environmental Hazard: Improper disposal can be harmful to aquatic life.[3]
A comprehensive risk assessment involves consulting the manufacturer's Safety Data Sheet (SDS), which provides specific details on hazards, handling, and disposal.[7][8] The SDS for a similar amine compound, for instance, may indicate it is a skin and eye irritant.[8] Always treat unknown or novel compounds with caution and assume a high level of hazard.
Key Safety and Hazard Data Summary
| Parameter | Guideline / Data | Rationale & Source |
| Chemical Class | Secondary Amine | Structural classification dictates general reactivity and hazard profile. |
| Primary Hazards | Skin/Eye Irritation, Potential Toxicity | Based on data for similar amine compounds.[4][8] |
| Incompatibilities | Strong Oxidizing Agents, Acids, Acid Chlorides, CO2 | To prevent dangerous exothermic or violent reactions.[5][6] |
| Regulatory Framework | Resource Conservation and Recovery Act (RCRA) | Governs the management of hazardous waste from "cradle to grave".[1][2] |
| PPE Requirement | Nitrile Gloves, Safety Goggles, Lab Coat | Standard laboratory practice to prevent skin and eye contact.[5][9] |
Pre-Disposal: Segregation and Storage
Proper waste management begins at the point of generation.[1] Haphazardly mixing chemical wastes is a dangerous practice that can lead to unforeseen reactions.
Step 1: Designate a Satellite Accumulation Area (SAA) An SAA is a location at or near the point of waste generation and under the control of the laboratory personnel.[1][10] This area must be clearly marked.
Step 2: Use a Compatible Waste Container Select a container that is chemically compatible with amines. High-density polyethylene (HDPE) or glass containers are typically appropriate.[7] Ensure the container is in good condition, free from damage, and has a secure, leak-proof lid.[1]
Step 3: Segregate Your Waste Stream Crucially, keep amine waste separate from other chemical waste streams to prevent hazardous reactions.[5][7] Specifically, DO NOT mix with:
-
Acids or Acidic Waste
-
Strong Oxidizing Agents (e.g., peroxides, nitrates)
-
Halogenated Solvents (unless unavoidable and part of a defined waste stream)
Step 4: Label the Container Correctly The waste container must be clearly and accurately labeled from the moment the first drop of waste is added. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "amine" and any other constituents
-
The approximate concentration or volume
-
The date accumulation started
-
The relevant hazard characteristics (e.g., Corrosive, Toxic)
Disposal Protocol: A Step-by-Step Guide
The primary and most compliant method for disposing of amine is through a licensed professional waste disposal service.[5][8] Direct disposal into sanitary sewers or regular trash is strictly prohibited for most hazardous chemical waste.[1][11]
Workflow for Chemical Waste Disposal
Caption: Decision workflow for amine waste disposal.
Procedure:
-
Personal Protective Equipment (PPE): Before handling the waste container, don appropriate PPE, including chemical-resistant nitrile gloves, safety goggles or glasses, and a laboratory coat.[9]
-
Container Management: Ensure the waste container is kept tightly sealed when not in use to prevent the release of fumes.[5] Store the container in a well-ventilated area, such as a chemical fume hood or a designated, ventilated cabinet.
-
Accumulation Limits: Be aware of regulatory limits for waste storage. In an SAA, you may accumulate up to 55 gallons of hazardous waste.[10][12] Once this limit is reached, or within a specified timeframe (e.g., one year), the waste must be moved to a central accumulation area.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[5] They are equipped to handle, transport, and dispose of chemical waste in compliance with all federal, state, and local regulations.[13]
-
Documentation: Complete all necessary paperwork, such as a hazardous waste manifest. This document tracks the waste from its point of generation to its final disposal site.[10]
Emergency Procedures: Spill and Exposure
Accidents can happen, and preparedness is key.
-
Small Spills: For minor spills within a chemical fume hood, absorb the material with a chemical sorbent pad or other inert material (like vermiculite or sand). Place the contaminated sorbent material into a sealed, labeled hazardous waste container.[12] Ventilate the area and wash the spill site after pickup is complete.[8]
-
Large Spills: Evacuate the immediate area and alert laboratory personnel. Prevent the spill from entering drains.[8][14] Contact your institution's EHS or emergency response team immediately.[12]
-
Skin/Eye Contact: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8] For eye contact, flush with water for at least 15 minutes, holding the eyelids open.[8] In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[8]
Conclusion
The proper disposal of amine is a critical responsibility for all researchers. By adhering to the principles of hazard assessment, proper segregation, secure containment, and regulatory compliance, we uphold our commitment to a safe laboratory environment. Always prioritize the guidance provided in the specific Safety Data Sheet for the chemical and consult your institution's EHS department for specific protocols.
References
- How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
- Proper Disposal of m-PEG9-Amine: A Guide for Laboratory Professionals. Benchchem.
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- Managing Hazardous Chemical Waste in the Lab. LabManager.
- Proper Disposal of AF 430 Amine: A Guide for Laboratory Professionals. Benchchem.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
- Safety Data Sheet for rac-[(1R,2S)-1-methyl-2-phenylcyclopropyl]methanamine hydrochloride. Enamine.
- Cyclopropyl(phenyl)methanamine. PubChem.
- Amine Disposal For Businesses. Collect and Recycle.
- In-Lab Disposal Methods: Waste Management Guide. Indiana University.
- Safety Data Sheet.
- Safety Data Sheet. (2024, September 9). Sigma-Aldrich.
- Cyclopropylamine Safety Data Sheet. Santa Cruz Biotechnology.
- Cyclopropylamine CAS No 765-30-0 Material Safety Data Sheet. CDH Fine Chemical.
- Safety Data Sheet. (2026, February 10). BASF.
- Navigating the Basics of Hazardous Waste. (2022, March 22). YouTube.
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Navigating the Safe Handling of Cyclopropyl(phenyl)methylamine: A Guide to Personal Protective Equipment and Disposal
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. Among these, substituted amine compounds like amine represent a class of molecules with significant potential. However, their safe manipulation in the laboratory setting is paramount to protect researchers and the environment. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), as well as operational and disposal plans for amine, ensuring a culture of safety and scientific excellence.
Understanding the Hazard Profile: A Proactive Approach to Safety
The Last Line of Defense: Selecting Appropriate Personal Protective Equipment
Engineering controls, such as fume hoods, are the primary means of exposure reduction. However, PPE remains the critical final barrier between the researcher and the chemical. The selection of appropriate PPE is not a one-size-fits-all exercise; it must be tailored to the specific laboratory operation being performed.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Provides a robust barrier against splashes and aerosols, protecting the sensitive mucous membranes of the eyes and face[1][2]. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact. Gloves must be inspected before use and proper removal techniques employed to avoid cross-contamination[1]. |
| Body Protection | Flame-retardant lab coat | Protects the skin and personal clothing from splashes and spills[3]. |
| Respiratory Protection | Government-approved respirator (e.g., N95 or higher) | Necessary when working with powders or when there is a potential for aerosol generation, to prevent inhalation of harmful particles[2][4]. |
Operational-Specific PPE Protocols
Low-Exposure Potential Activities (e.g., weighing in a ventilated enclosure, preparing dilute solutions in a fume hood):
-
Minimum PPE: Chemical safety goggles, nitrile gloves, and a lab coat.
High-Exposure Potential Activities (e.g., neat transfers, reactions under pressure, cleaning spills):
-
Enhanced PPE: Chemical safety goggles, a face shield, double-gloving (e.g., two pairs of nitrile gloves), a chemical-resistant apron over a lab coat, and a respirator are strongly recommended.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow based on task-specific exposure potential.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing risks.
Step 1: Pre-Operational Checks
-
Ensure the fume hood is functioning correctly and has a valid certification.
-
Inspect all PPE for integrity (e.g., no cracks in goggles, no holes in gloves).
-
Have a spill kit readily accessible.
Step 2: Donning PPE
-
Put on the lab coat, ensuring it is fully buttoned.
-
Don the respirator, if required, and perform a seal check.
-
Put on safety goggles and face shield.
-
Wash and dry hands thoroughly.
-
Put on the first pair of gloves. If double-gloving, put on the second pair over the first.
Step 3: Chemical Handling
-
Conduct all manipulations of amine within a certified chemical fume hood.
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Keep containers tightly closed when not in use[1].
Step 4: Doffing PPE
-
Remove the outer pair of gloves (if double-gloving) and dispose of them as hazardous waste.
-
Remove the face shield and goggles.
-
Remove the lab coat.
-
Remove the inner pair of gloves and dispose of them as hazardous waste.
-
Remove the respirator, if worn.
-
Wash hands thoroughly with soap and water.
Disposal Plan: Responsible Stewardship of Chemical Waste
The proper disposal of amine and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility. Amines can be harmful to aquatic life and should not be disposed of down the drain[5].
Waste Segregation and Collection:
-
Solid Waste: Contaminated gloves, weigh boats, and other solid materials should be placed in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of amine should be collected in a compatible, sealed, and clearly labeled hazardous waste container.
-
Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.
Disposal Procedure:
All waste generated from the handling of amine must be disposed of through a licensed hazardous waste disposal company[5]. It is imperative to follow all local, state, and federal regulations for hazardous waste disposal.
The following diagram outlines the logical flow of the waste disposal process.
Caption: Logical workflow for the disposal of amine-containing chemical waste.
By integrating these robust safety and disposal protocols into your daily laboratory operations, you contribute to a safer research environment and ensure the integrity of your scientific endeavors.
References
-
Amine Disposal For Businesses. Collect and Recycle. [Link]
-
Disposing Amine Waste. Technology Catalogue. [Link]
-
Cyclopropyl(phenyl)methanamine. PubChem. [Link]
-
Material Safety Data Sheet - 5-Amino-2,2,4-Trimethyl-1-Cyclopentane-Methylamine. Cole-Parmer. [Link]
-
Treatment of amine wastes generated in industrial processes. ResearchGate. [Link]
-
Safety Data Sheet - Methylamine. Airgas. [Link]
-
Reclaiming. Coastal Chemical. [Link]
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What are the Health and Safety Guidelines for Using Amines?. Seler Chemical. [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]
-
Hazard Watch: Amines in the workplace. RPS Group. [Link]
-
Topic 1: Safety in the Organic Chemistry Laboratory. California State University, Bakersfield. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
